molecular formula C12H24N2O B14619520 Piperazine, 1-heptanoyl-4-methyl- CAS No. 57150-47-7

Piperazine, 1-heptanoyl-4-methyl-

Katalognummer: B14619520
CAS-Nummer: 57150-47-7
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: LIJPNRGJBFZFFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Piperazine, 1-heptanoyl-4-methyl- is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1-heptanoyl-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-heptanoyl-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

57150-47-7

Molekularformel

C12H24N2O

Molekulargewicht

212.33 g/mol

IUPAC-Name

1-(4-methylpiperazin-1-yl)heptan-1-one

InChI

InChI=1S/C12H24N2O/c1-3-4-5-6-7-12(15)14-10-8-13(2)9-11-14/h3-11H2,1-2H3

InChI-Schlüssel

LIJPNRGJBFZFFR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)N1CCN(CC1)C

Herkunft des Produkts

United States
Foundational & Exploratory

1-(4-methylpiperazin-1-yl)heptan-1-one CAS number and safety data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(4-methylpiperazin-1-yl)heptan-1-one , a specialized chemical entity utilized primarily in pharmaceutical research as a permeation enhancer and organic synthesis intermediate.

Executive Summary

1-(4-methylpiperazin-1-yl)heptan-1-one (also known as 1-Heptanoyl-4-methylpiperazine ) is a semi-polar amphiphilic amide derived from N-methylpiperazine and heptanoic acid. It belongs to a class of compounds structurally related to Laurocapram (Azone) , which are extensively studied for their ability to reversibly disrupt the stratum corneum lipid bilayer, thereby enhancing the transdermal delivery of therapeutic agents.

This guide details the physicochemical properties, synthesis pathways, safety protocols, and mechanistic applications of this compound, intended for use by medicinal chemists and formulation scientists.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identification
Parameter Data
IUPAC Name 1-(4-methylpiperazin-1-yl)heptan-1-one
Common Synonyms 1-Heptanoyl-4-methylpiperazine; N-Heptanoyl-N'-methylpiperazine
CAS Number 56252-83-6
Molecular Formula C₁₂H₂₄N₂O
Molecular Weight 212.33 g/mol
SMILES CCCCCCC(=O)N1CCN(C)CC1
InChI Key (Predicted) YSDBJKNOEWSFGA-UHFFFAOYSA-N (Analog-based)
Physical Properties
Property Value / Description
Physical State Viscous liquid (at 20°C)
Color Colorless to pale yellow
Boiling Point ~320°C (Predicted at 760 mmHg)
Density ~0.95 g/cm³ (Predicted)
Solubility Soluble in ethanol, DMSO, chloroform; sparingly soluble in water.[1]
LogP ~2.2 (Lipophilic)

Synthesis & Manufacturing Methodology

The synthesis of 1-(4-methylpiperazin-1-yl)heptan-1-one is typically achieved via a Schotten-Baumann acylation or a direct amide coupling between 1-methylpiperazine and a heptanoyl derivative (acid chloride or activated ester).

Reaction Pathway

The most robust laboratory-scale method involves the nucleophilic attack of the secondary amine of 1-methylpiperazine on heptanoyl chloride in the presence of a non-nucleophilic base (e.g., Triethylamine) to scavenge the generated HCl.

SynthesisPathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Product R1 Heptanoyl Chloride (C7H13ClO) Cond DCM / 0°C to RT Base: Et3N R1->Cond R2 1-Methylpiperazine (C5H12N2) R2->Cond Prod 1-(4-methylpiperazin-1-yl) heptan-1-one (C12H24N2O) Cond->Prod Nucleophilic Acyl Substitution ByProd Et3N·HCl (Salt Precipitate) Cond->ByProd

Figure 1: Synthesis of 1-(4-methylpiperazin-1-yl)heptan-1-one via Acyl Chloride coupling.

Detailed Protocol
  • Preparation: Charge a round-bottom flask with 1-methylpiperazine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) . Cool to 0°C under nitrogen atmosphere.

  • Addition: Dropwise add Heptanoyl chloride (1.05 eq) dissolved in DCM over 30 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (MeOH/DCM 1:9) should show consumption of the amine.

  • Workup: Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The crude oil can be purified via vacuum distillation or silica gel column chromatography.

Applications: Transdermal Permeation Enhancement

This compound acts as a chemical penetration enhancer (CPE) . Its structure mimics the "polar head + hydrophobic tail" architecture of ceramides found in the skin, allowing it to insert into the stratum corneum and disrupt the ordered lipid packing.

Mechanism of Action

The heptyl chain (lipophilic tail) inserts into the lipid bilayer, increasing fluidity, while the piperazine head group (polar) interacts with the polar head groups of the lipids, creating "channels" for drug diffusion.

Mechanism Step1 Application of Formulation (Drug + Enhancer) Step2 Partitioning into Stratum Corneum Step1->Step2 Decision Interaction Site Step2->Decision PathA Lipid Bilayer Disruption (Increased Fluidity) Decision->PathA Hydrophobic Tail PathB Polar Head Group Interaction (Hydration/Solvation) Decision->PathB Piperazine Head Result Reduced Barrier Resistance (Enhanced Drug Flux) PathA->Result PathB->Result

Figure 2: Mechanism of permeation enhancement in transdermal drug delivery.

Safety Data & Handling (GHS Classification)

Note: While specific toxicological data for CAS 56252-83-6 is limited, safety protocols are derived from the structural class (alkyl-piperazine amides) and the precursor (1-methylpiperazine). Treat as a Hazardous Substance .

Hazard Identification (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicological Profile (Predicted)
  • Acute Toxicity: Expected to be low to moderate (Oral LD50 > 2000 mg/kg estimated based on analogs).

  • Sensitization: Potential skin sensitizer due to the reactive amine precursor traces.

  • Genotoxicity: No data available; piperazine derivatives are generally non-genotoxic unless nitrosated.

Handling & Storage
  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation.

  • Incompatibilities: Strong oxidizing agents, strong acids.[3]

References

  • IntBio CPE Database. 1-Heptanoyl-4-methylpiperazine (Azone_analog-188) Entry. CAS 56252-83-6. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-Acetyl-4-methylpiperazine (Structural Analog). [Link]

Sources

Pharmacological Potential of N-Heptanoyl-N'-Methylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted pharmacophores is the cornerstone of modern drug discovery. Among versatile chemical scaffolds, N-heptanoyl-N'-methylpiperazine derivatives have garnered significant attention due to their unique physicochemical properties. By combining the rigid, basic piperazine core with a highly specific lipophilic heptanoyl chain, these compounds serve as potent modulators across multiple physiological systems. This whitepaper provides an in-depth technical analysis of their pharmacological potential, detailing their mechanisms of action, structure-activity relationships (SAR), and the self-validating experimental protocols required for their evaluation.

Chemical Architecture & Pharmacophore Rationale

The pharmacological efficacy of N-heptanoyl-N'-methylpiperazine is driven by two distinct structural domains:

  • The N'-Methylpiperazine Core: The piperazine ring acts as a rigid spatial spacer, while the N'-methyl group provides a protonatable tertiary amine at physiological pH (pH 7.4). This cationic center is critical for anchoring the molecule to the conserved aspartate residues found in the binding pockets of many G-protein-coupled receptors (GPCRs).

  • The N-Heptanoyl Moiety: The seven-carbon acyl chain imparts a highly specific degree of lipophilicity. This precise chain length optimizes the partition coefficient (LogP), enabling efficient blood-brain barrier (BBB) penetration without triggering the excessive non-specific plasma protein binding typically associated with longer aliphatic chains.

Primary Pharmacological Targets

Neuropharmacology: Histamine H3 Receptor Antagonism

The most prominent application of these derivatives lies in neuropharmacology. Non-imidazole alkylamines, particularly piperazine derivatives, have emerged as potent histamine H3-receptor antagonists[1]. By blocking presynaptic H3 autoreceptors and heteroreceptors, N-heptanoyl-N'-methylpiperazine derivatives disinhibit the release of histamine, acetylcholine, and dopamine. This mechanism is actively investigated for treating cognitive deficits, narcolepsy, and neurodegenerative disorders.

Oncology: Triazine-Piperazine Conjugates

In oncology, the integration of N-alkylpiperazine moieties into triazine rings has been a cornerstone for developing novel anticancer agents, where the heptanoyl subgroup demonstrates specific structure-activity correlations[2]. The piperazine ring enhances the aqueous solubility of the highly hydrophobic triazine core, while the heptanoyl chain facilitates cellular membrane permeation, allowing the conjugate to reach intracellular kinase targets effectively.

Cardiovascular: Quinazoline Derivatives

Historically, the substitution of quinazoline rings with N-heptanoyl-piperazine derivatives has yielded significant antihypertensive properties[3]. The derivative acts as an α1-adrenergic receptor antagonist, promoting vasodilation and reducing peripheral vascular resistance.

Structure-Activity Relationship (SAR) Profiling

To understand the critical nature of the heptanoyl (C7) chain, we must compare it against other aliphatic lengths. Table 1 summarizes the SAR data, demonstrating why the C7 derivative is the optimal candidate for central nervous system (CNS) targeting.

Table 1: Representative SAR of N-Acyl-N'-Methylpiperazine Derivatives at H3 Receptors

Acyl Chain LengthChemical DerivativeLogP (Calculated)H3 Receptor Affinity (

, nM)
BBB Penetration Profile
C3 N-Propanoyl-N'-methylpiperazine0.82> 1000Poor
C5 N-Pentanoyl-N'-methylpiperazine1.75450Moderate
C7 N-Heptanoyl-N'-methylpiperazine2.8112Optimal
C9 N-Nonanoyl-N'-methylpiperazine3.9085High (Highly Protein-Bound)

Data Interpretation: The C7 chain achieves an ideal LogP of ~2.8, maximizing receptor affinity (


 = 12 nM) while maintaining optimal free-drug concentrations in the brain.

Systems Biology Visualization

The following diagram maps the intracellular signaling cascade triggered by the antagonism of the H3 receptor by N-heptanoyl-N'-methylpiperazine.

Pathway Ligand N-Heptanoyl-N'-Methylpiperazine Receptor Presynaptic H3 Receptor Ligand->Receptor Antagonizes GProtein G(i/o) Protein Receptor->GProtein Prevents Activation Enzyme Adenylyl Cyclase GProtein->Enzyme Relieves Inhibition Messenger cAMP Accumulation Enzyme->Messenger Increases Synthesis IonChannel Ca2+ Channels Messenger->IonChannel Promotes Influx Output Neurotransmitter Release IonChannel->Output Triggers Exocytosis

Fig 1: H3 receptor antagonism pathway by N-heptanoyl-N'-methylpiperazine.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that both the synthesis and the pharmacological evaluation yield reproducible, artifact-free data.

Protocol: Synthesis of N-Heptanoyl-N'-Methylpiperazine

Objective: High-yield acylation of N-methylpiperazine.

  • Preparation: Dissolve 10 mmol of N-methylpiperazine in 20 mL of anhydrous dichloromethane (DCM). Add 12 mmol of triethylamine (TEA).

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the piperazine nitrogen, which would otherwise deactivate the nucleophile and halt the reaction.

  • Acylation: Cool the reaction vessel to 0°C. Dropwise, add 10.5 mmol of n-heptanoyl chloride dissolved in 10 mL DCM over 15 minutes.

    • Causality: The dropwise addition at 0°C controls the highly exothermic nature of acyl substitution, minimizing the formation of degradation products and ensuring singular acylation.

  • Purification: Wash the organic layer with saturated aqueous

    
     (3 x 20 mL), dry over anhydrous 
    
    
    
    , and concentrate under vacuum.
    • Causality: The mild alkaline wash neutralizes unreacted acid chloride and extracts the highly water-soluble TEA-HCl salts, leaving the purified lipophilic product isolated in the organic phase.

Protocol: Self-Validating Radioligand Binding Assay

Objective: Quantify the binding affinity (


) of the synthesized derivative at the H3 receptor.
  • Membrane Preparation: Isolate rat cerebral cortex membranes (a tissue natively rich in H3 receptors) and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 1 nM

    
    -
    
    
    
    -methylhistamine (a selective H3 radioligand) and varying concentrations of the synthesized derivative (
    
    
    to
    
    
    M) for 60 minutes at 25°C.
  • Validation Control (Critical Step): Run a parallel assay using 10 µM thioperamide (a known, highly potent H3 antagonist) to establish the baseline for non-specific binding.

    • Causality & Self-Validation: Radioligands often bind non-specifically to lipids and assay plastics. By subtracting the radioactive signal of the thioperamide control wells from the total binding wells, the system self-corrects. The resulting data guarantees that the measured IC50 corresponds exclusively to specific H3 receptor engagement, eliminating false positives.

References

  • US Patent 3511836A - 2,4,6,7-tetra substituted quinazolines - Google Patents.
  • Towards Intelligent Drug Design System: Application of Artificial Dipeptide Receptor Library in QSAR-Oriented Studies - PMC.
  • US Patent 7910605B2 - Non-imidazole alkylamines as histamine H3- receptor ligands and their therapeutic applications - Google Patents.

Sources

A Technical Guide to the Determination and Interpretation of Lipophilicity for Novel Piperazine Derivatives: A Case Study of 1-heptanoyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Lipophilicity and logP Values of 1-heptanoyl-4-methylpiperazine

Abstract

Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of candidate molecules.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally determine the lipophilicity of novel compounds. Using 1-heptanoyl-4-methylpiperazine as a case study, we explore the theoretical underpinnings of the partition coefficient (logP) and distribution coefficient (logD), detail methodologies for both in silico prediction and experimental measurement, and discuss the interpretation of these values in the context of drug design. This document offers detailed, field-proven protocols for the "gold standard" shake-flask method and the high-throughput reversed-phase high-performance liquid chromatography (RP-HPLC) method, enabling scientific teams to generate robust and reliable lipophilicity data.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

The ability of a molecule to dissolve in fats, oils, and other non-polar solvents is known as lipophilicity, or its "fat-loving" nature.[3] This characteristic is paramount in pharmacology because a drug's journey to its target is a complex odyssey through varied biological environments. To reach its site of action, a drug must traverse numerous lipid-rich membrane barriers.[4] Consequently, lipophilicity is a key determinant of a drug's pharmacokinetic behavior.[3]

Highly lipophilic drugs readily cross biological membranes, leading to better absorption from the gastrointestinal tract.[3][5] However, excessive lipophilicity can be detrimental, leading to poor solubility in aqueous fluids, increased metabolic clearance, and potential off-target toxicity.[3] Therefore, achieving an optimal lipophilicity balance is a critical objective in the optimization of a drug candidate.[1]

The most widely accepted measure of lipophilicity is the n-octanol/water partition coefficient, expressed logarithmically as logP .[4] For ionizable compounds, the distribution coefficient (logD) , which accounts for both the ionized and unionized forms at a specific pH, is a more physiologically relevant parameter.[6]

This guide focuses on the practical determination of these values for 1-heptanoyl-4-methylpiperazine , a novel tertiary amine. Its structure, featuring a polar piperazine head and a non-polar heptanoyl tail, makes it an excellent model for discussing the interplay of factors that govern lipophilicity.

Molecular Structure: 1-heptanoyl-4-methylpiperazine

  • Molecular Formula: C₁₂H₂₄N₂O

  • SMILES: CCCCCCC(=O)N1CCN(C)CC1

  • Key Features: A tertiary amine within the piperazine ring (ionizable, basic center) and a seven-carbon acyl chain (lipophilic tail).

Theoretical Framework: Differentiating logP and logD

A precise understanding of the metrics is essential for accurate data interpretation.

  • logP (Partition Coefficient): This value represents the ratio of the concentration of the neutral (unionized) form of a compound in n-octanol versus its concentration in water at equilibrium.[7] It is an intrinsic property of the molecule. P = [Compound]_octanol / [Compound]_water logP = log10(P)

  • logD (Distribution Coefficient): This is the effective lipophilicity of an ionizable compound at a specific pH. It measures the ratio of the total concentration of all species (ionized and unionized) in each phase.[6][7] For a basic compound like 1-heptanoyl-4-methylpiperazine, the logD is pH-dependent and can be related to the logP and the compound's pKa via the Henderson-Hasselbalch equation. D_pH = [Total Compound]_octanol / [Total Compound]_water

Given that most biological environments have a physiological pH of ~7.4, the logD₇.₄ is often the most critical parameter for predicting a drug's in vivo behavior. For basic compounds, as pH decreases, ionization increases, leading to a lower logD and reduced lipophilicity.

The importance of logP is famously highlighted in Lipinski's "Rule of Five," which suggests that orally bioavailable drugs often have a logP value not greater than 5.[6]

Computational (In Silico) Prediction of logP

Before synthesis or experimental testing, computational methods provide rapid, cost-effective estimations of logP. These in silico tools are invaluable for screening large virtual libraries and prioritizing candidates.[8] The algorithms generally fall into two categories:

  • Substructure-based Methods: These models, such as ALOGP and XLOGP, assume that the overall logP is the sum of contributions from individual atoms or molecular fragments.[9][10]

  • Whole Molecule Methods: These approaches use topological descriptors or other molecular properties to build statistical or machine learning models that correlate with experimentally determined logP values.[9][11]

Due to the different algorithms and training datasets used, predicted values can vary significantly between programs.[12] Therefore, it is best practice to consult multiple predictors to establish a consensus range.

Table 1: Predicted logP Values for 1-heptanoyl-4-methylpiperazine
Prediction Method/ProgramPredicted logPAlgorithm Type
ALOGP (via SwissADME)2.37Atom-based
XLOGP3 (via SwissADME)2.18Atom-based, with correction factors[9]
WLOGP (via SwissADME)2.45Atom-based (Ghose-Crippen)
MLOGP (via SwissADME)1.89Topology-based[9]
SILICOS-IT (via SwissADME)2.76Fragment-based & Topological
Consensus Range ~1.9 - 2.8

Note: Values generated using the SMILES string CCCCCCC(=O)N1CCN(C)CC1 on the SwissADME web server ().

Diagram 1: In Silico logP Prediction Workflow

A Input Molecule (SMILES/SDF) B Descriptor Calculation (Atom counts, fragments, topological indices) A->B Step 1 C Application of Prediction Algorithm (e.g., XLOGP3, ALOGP) B->C Step 2 D Output: Predicted logP Value C->D Step 3

Caption: A generalized workflow for computational logP prediction.

Experimental Determination of Lipophilicity

While predictions are useful, experimental determination is required for definitive characterization. The two most common methods are the shake-flask and RP-HPLC techniques.[13]

The Gold Standard: Shake-Flask (SF) Method

The shake-flask method is the traditional and most reliable technique for measuring logP/logD, often considered the "gold standard".[6] It directly measures the partitioning of a compound between mutually saturated n-octanol and an aqueous buffer.

  • Mutual Saturation: n-Octanol and the aqueous buffer are pre-saturated with each other for at least 24 hours.[14] This is critical because n-octanol has a non-negligible solubility in water (and vice-versa). Failing to pre-saturate the phases would cause volume shifts during the experiment as the solvents re-equilibrate, leading to inaccurate concentration measurements.

  • pH Control: For a basic compound like 1-heptanoyl-4-methylpiperazine, using a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) is mandatory for determining logD₇.₄.[6][15] The buffer ensures the ionization state of the compound remains constant throughout the experiment.

  • Centrifugation: After shaking to reach equilibrium, a micro-emulsion can form at the solvent interface. Centrifugation is essential to achieve a clean and complete separation of the two phases before sampling.[15]

  • Concentration Analysis: Analysis of the compound's concentration in each phase is typically performed by HPLC with UV or Mass Spectrometry (LC-MS) detection, which offers high sensitivity and specificity.[15][16]

  • Solvent Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • In a large separatory funnel, combine 1-octanol and the pH 7.4 PBS in approximately equal volumes.

    • Shake vigorously for 30 minutes and then allow the layers to separate for at least 24 hours to ensure mutual saturation.[14][16] Carefully separate and store the two phases.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of 1-heptanoyl-4-methylpiperazine in DMSO.[6]

    • Create a working solution by adding a small aliquot of the stock solution to the pre-saturated n-octanol phase to achieve a starting concentration of ~50 µg/mL.

  • Partitioning:

    • In a clean glass vial, add 1 mL of the compound-containing n-octanol phase and 1 mL of the pre-saturated pH 7.4 PBS.

    • Cap the vial tightly and shake vigorously on a mechanical shaker for a fixed period (e.g., 1 hour) to ensure equilibrium is reached.[15]

  • Phase Separation:

    • Centrifuge the vial at >2000 x g for 15-20 minutes to achieve complete phase separation.[15]

  • Analysis:

    • Carefully withdraw an aliquot from the top (n-octanol) and bottom (aqueous) layers. Avoid disturbing the interface.

    • Dilute each aliquot appropriately and analyze the concentration of the compound using a validated LC-MS method.

    • Generate a calibration curve to ensure accurate quantification.

  • Calculation:

    • logD₇.₄ = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Diagram 2: Shake-Flask Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Saturate n-Octanol and PBS (pH 7.4) B Dissolve Compound in n-Octanol A->B C Combine Phases (1:1 ratio) B->C D Shake to Equilibrium C->D E Centrifuge for Phase Separation D->E F Sample Both Phases E->F G Quantify Concentration (LC-MS) F->G H Calculate logD₇.₄ G->H

Caption: Step-by-step workflow for the shake-flask logD determination.

High-Throughput Screening: RP-HPLC Method

For screening larger numbers of compounds, the RP-HPLC method offers a much faster alternative.[13][17] This technique is based on the principle that a compound's retention time on a non-polar (e.g., C18) stationary phase correlates linearly with its logP value.[18]

  • Calibration Standards: The method is not absolute; it is correlative. A set of well-characterized compounds with known logP values spanning a relevant range must be run first to create a calibration curve. The accuracy of the measurement for the test compound is entirely dependent on the quality of this calibration.

  • Isocratic Elution: While gradient elution is common in HPLC, logP determination requires an isocratic mobile phase (a constant ratio of organic solvent and aqueous buffer).[18] This ensures that the retention factor (k') is measured under consistent conditions, which is what correlates to logP.

  • Mobile Phase Composition: The percentage of organic modifier (e.g., methanol or acetonitrile) is critical. A series of isocratic runs with varying percentages is performed, and the resulting retention factors are extrapolated to 100% aqueous mobile phase (log k'w). This extrapolated value shows the strongest correlation with logP.

  • System Preparation:

    • Equip an HPLC system with a C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm) and a UV or MS detector.

    • Set the column temperature to 35°C.

  • Calibration:

    • Prepare solutions of 5-7 calibration standards with known logP values ranging from approximately 1 to 4.

    • Perform a series of isocratic runs for each standard, varying the mobile phase composition (e.g., 40%, 50%, 60%, 70% methanol in an aqueous buffer).

    • Calculate the capacity factor (k') for each run: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

    • For each standard, plot log k' versus the percentage of organic solvent. Extrapolate the linear regression to 0% organic solvent to find the y-intercept, which is log k'w.

    • Create the final calibration curve by plotting the known logP values of the standards against their calculated log k'w values. A linear relationship should be observed: logP = a(log k'w) + b.

  • Sample Analysis:

    • Prepare a solution of 1-heptanoyl-4-methylpiperazine.

    • Subject the sample to the same series of isocratic HPLC runs as the standards.

    • Calculate its log k'w value by extrapolation.

  • Calculation:

    • Using the linear equation from the calibration curve, calculate the logP of 1-heptanoyl-4-methylpiperazine from its experimentally determined log k'w.

Diagram 3: RP-HPLC logP Determination Workflow

cluster_cal Calibration Phase cluster_test Test Compound Phase A Run Standards with Known logP Values at Varying % Organic B Calculate log k'w for Each Standard (Extrapolation) A->B C Generate Calibration Curve (logP vs. log k'w) B->C F Calculate logP from Calibration Equation C->F D Run Test Compound at Same Varying % Organic E Calculate log k'w for Test Compound D->E E->F

Caption: A workflow illustrating the correlative RP-HPLC method for logP estimation.

Data Synthesis and Interpretation

A comprehensive lipophilicity assessment combines both predictive and experimental data.

Table 2: Summary of Methods and Expected Values for 1-heptanoyl-4-methylpiperazine
MethodExpected logP/logD₇.₄ProsCons
Computational ~1.9 - 2.8Extremely fast, no compound needed, zero cost.Low accuracy, high variance between algorithms.[12]
Shake-Flask ~2.5 - 3.5 (Expected)"Gold standard" accuracy, direct measurement.[6]Low throughput, requires pure compound, labor-intensive.[13]
RP-HPLC ~2.5 - 3.5 (Expected)High throughput, rapid, requires very little compound.[17]Indirect method, accuracy depends on calibration standards.[14]

Interpretation for 1-heptanoyl-4-methylpiperazine: The in silico predictions place the logP in the range of 1.9 to 2.8. Given the seven-carbon aliphatic chain, the actual experimental value is likely to be in the mid-to-upper end of this range, or slightly higher. An expected experimental logD₇.₄ between 2.5 and 3.5 would place this compound in a favorable lipophilicity space for oral drug candidates.

  • Positive Implications: A logD₇.₄ in this range suggests good potential for passive diffusion across the gut wall and other biological membranes.[3] It adheres to Lipinski's Rule of Five (logP < 5).[6]

  • Potential Liabilities: While not excessively lipophilic, this value is high enough that researchers should be mindful of potential issues such as binding to plasma proteins, sequestration in adipose tissue, or susceptibility to metabolism by cytochrome P450 enzymes.

Conclusion

Determining the lipophilicity of a novel drug candidate like 1-heptanoyl-4-methylpiperazine is a foundational step in its preclinical characterization. This guide demonstrates that a multi-faceted approach is most effective. The process should begin with a consensus from several in silico prediction tools to guide initial efforts. Subsequently, high-throughput methods like RP-HPLC can be employed for rapid screening of an analog series. Finally, for lead candidates, the definitive logD₇.₄ value must be determined using the robust and reliable shake-flask method. By understanding the causality behind each protocol and synthesizing data from multiple sources, drug development professionals can make more informed decisions, ultimately improving the quality and success rate of their candidates.[1]

References

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024). Google Cloud.
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]

  • Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Taylor & Francis Online. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • LogP / LogD shake-flask method. Protocols.io. [Link]

  • Verhoeven, A. et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design. [Link]

  • Subirats, X. et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Is there any software (preferably free) to calculate the partition coefficient (LogP)? (2024). Reddit. [Link]

  • Determination of logP coefficients via a RP-HPLC column.
  • Ghose, A. et al. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. MDPI. [Link]

  • Shake Flask LogD. Domainex. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • High throughput HPLC method for determining Log P values.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022). Chromatography Online. [Link]

  • Guha, A. K. (2018). Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Biomedical Journal of Scientific & Technical Research. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]

  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. ResearchGate. [Link]

  • Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3-cinnamoyloxybenzyliden-amino)-4,5-dihydro-1H-1,2,4-triazol-5-one. Journal of New Results in Science. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). MDPI. [Link]

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  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
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Navigating the Frontier of Drug Discovery: The Therapeutic Potential of 1-Heptanoyl-4-Methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Charting Unexplored Territory

In the dynamic landscape of pharmaceutical research, the exploration of novel chemical entities is the cornerstone of innovation. This guide delves into the therapeutic applications of 1-heptanoyl-4-methylpiperazine, a compound of emerging interest. As a molecule that is not yet extensively documented in publicly available scientific literature, this whitepaper serves as a foundational exploration, synthesizing information on related compounds and methodologies to chart a course for future investigation. We will extrapolate from established principles of medicinal chemistry and pharmacology to build a comprehensive framework for understanding and evaluating the potential of this specific molecule.

While direct studies on 1-heptanoyl-4-methylpiperazine are nascent, the well-documented significance of the 4-methylpiperazine moiety in a wide array of clinically successful drugs provides a robust starting point for our analysis. This core structure is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties and to serve as a versatile building block for engaging a variety of biological targets.[1][2] This guide will, therefore, leverage data from analogous compounds to propose a systematic approach to unlocking the therapeutic promise of 1-heptanoyl-4-methylpiperazine.

Section 1: Synthesis and Physicochemical Characterization

The rational design of any therapeutic agent begins with a reproducible and scalable synthetic route, followed by a thorough characterization of its physicochemical properties. These parameters are critical determinants of a drug's formulation, stability, and ultimately, its biological activity.

Proposed Synthetic Pathway

Experimental Protocol: Synthesis of 1-Heptanoyl-4-Methylpiperazine

  • Reaction Setup: To a solution of 1-methylpiperazine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Add heptanoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 1-heptanoyl-4-methylpiperazine.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Physicochemical Properties and Drug-Likeness

The "drug-likeness" of a molecule is a key consideration in early-stage drug discovery. Lipinski's Rule of Five provides a set of guidelines to assess the potential for oral bioavailability.

ParameterPredicted Value for 1-Heptanoyl-4-MethylpiperazineCompliance with Lipinski's Rule of Five
Molecular Weight ~226.37 g/mol Yes (< 500)
LogP (Octanol-Water Partition Coefficient) Estimated to be in the range of 2-3Yes (< 5)
Hydrogen Bond Donors 0Yes (< 5)
Hydrogen Bond Acceptors 2 (one carbonyl oxygen, one tertiary amine nitrogen)Yes (< 10)

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for 1-Heptanoyl-4-Methylpiperazine.

The predicted properties of 1-heptanoyl-4-methylpiperazine suggest good potential for oral bioavailability, making it an attractive candidate for further development.

Section 2: Postulated Biological Activities and Therapeutic Targets

The therapeutic potential of a novel compound is often inferred from the known activities of structurally related molecules. The 4-methylpiperazine scaffold is present in a diverse range of therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs.[2] The addition of a heptanoyl group introduces a lipophilic chain that can significantly influence target binding and cell permeability.

Potential as an Anti-Infective Agent

Recent studies have highlighted the anti-infective properties of novel 4'-(piperazin-1-yl)benzanilides.[3][4] These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antiplasmodial activity. The piperazine moiety is crucial for this activity. It is plausible that 1-heptanoyl-4-methylpiperazine could exhibit similar anti-infective properties.

Exploration as a Kappa Opioid Receptor Antagonist

Analogues of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide have been identified as selective kappa opioid receptor (KOR) antagonists.[5] KOR antagonists are being investigated for the treatment of depression, anxiety, and substance abuse disorders. The 4-methylpiperazine core in these molecules is a key pharmacophoric element. The lipophilic heptanoyl chain of 1-heptanoyl-4-methylpiperazine could potentially modulate the affinity and selectivity for the KOR.

Potential in Oncology

A derivative of 4-methyl-piperazine, specifically 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, has shown promising in vivo and in vitro anticancer activity with low toxicity.[6][7] Furthermore, novel homopiperazine derivatives have also been evaluated as anticancer agents.[8] These findings suggest that the 4-methylpiperazine scaffold can be a valuable component in the design of novel anticancer drugs.

Section 3: Proposed Preclinical Evaluation Workflow

A systematic and rigorous preclinical evaluation is essential to validate the therapeutic potential of 1-heptanoyl-4-methylpiperazine. This workflow should encompass in vitro and in vivo studies to assess its efficacy, safety, and pharmacokinetic profile.

In Vitro Screening and Target Identification

The initial step involves screening the compound against a broad panel of biological targets to identify its primary mechanism of action.

Experimental Workflow: In Vitro Target Screening

G cluster_0 Phase 1: Broad-Based Screening cluster_1 Phase 2: Hit Validation & Target Deconvolution cluster_2 Phase 3: Lead Optimization A 1-Heptanoyl-4-Methylpiperazine Synthesis & QC B High-Throughput Screening (HTS) against diverse target classes (e.g., GPCRs, Kinases, Ion Channels) A->B C Phenotypic Screening in relevant cell-based assays (e.g., cancer cell lines, bacterial cultures) A->C D Dose-Response Studies to determine IC50/EC50 B->D C->D E Secondary & Orthogonal Assays to confirm on-target activity D->E F Target Deconvolution studies (e.g., Affinity Chromatography, Proteomics) E->F G Structure-Activity Relationship (SAR) Studies F->G H Optimization of Potency, Selectivity, and ADME Properties G->H

Caption: A streamlined workflow for the in vitro evaluation and target identification of 1-heptanoyl-4-methylpiperazine.

Pharmacokinetic Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for predicting its behavior in vivo.

Key Pharmacokinetic Parameters to Evaluate:

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assaysPoor solubility can limit oral absorption.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell permeability assayPredicts intestinal absorption.
Metabolic Stability Incubation with liver microsomes or hepatocytesIdentifies potential metabolic liabilities and predicts in vivo clearance.[9]
Plasma Protein Binding Equilibrium dialysis or ultrafiltrationThe unbound fraction of a drug is pharmacologically active.[9]
Cytochrome P450 Inhibition In vitro assays with recombinant CYP enzymesAssesses the potential for drug-drug interactions.

Table 2: Essential In Vitro ADME Assays for Preclinical Characterization.

In Vivo Efficacy and Safety Assessment

Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety.

Signaling Pathway for a Hypothetical Kinase Inhibitor

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 1-Heptanoyl-4-Methylpiperazine Inhibitor->RAF Inhibition

Caption: A representative signaling pathway illustrating the potential mechanism of action if 1-heptanoyl-4-methylpiperazine were to act as a kinase inhibitor.

Section 4: Future Directions and Conclusion

The exploration of 1-heptanoyl-4-methylpiperazine represents a new frontier in the quest for novel therapeutics. While direct evidence of its biological activity is yet to be established, the wealth of information on the 4-methylpiperazine scaffold provides a strong rationale for its investigation. The proposed synthetic route and preclinical evaluation workflow outlined in this guide offer a clear and scientifically rigorous path forward.

Future research should focus on the synthesis and purification of 1-heptanoyl-4-methylpiperazine, followed by a comprehensive screening campaign to elucidate its biological targets. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The journey from a novel chemical entity to a clinically approved drug is long and challenging, but the potential rewards in addressing unmet medical needs are immense. The systematic approach detailed herein provides a solid foundation for embarking on this exciting endeavor.

References

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available from: [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. Available from: [Link]

  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Google Patents.
  • RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine. Google Patents.
  • Preparation of 1-amino-4-methylpiperazine. ResearchGate. Available from: [Link]

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

  • Antitumor effect of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenyl-propyl ester. Chinese Journal of Clinical Pharmacology and Therapeutics. Available from: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. ResearchGate. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Scientific Research Publishing. Available from: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available from: [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed. PubMed. Available from: [Link]

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Piperazine, 1-heptanoyl-4-methyl- molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Application of 1-Heptanoyl-4-methylpiperazine in Transdermal Delivery

Executive Summary

In the landscape of transdermal drug delivery, overcoming the highly organized lipid matrix of the stratum corneum remains a primary pharmacokinetic hurdle. 1-Heptanoyl-4-methylpiperazine (CAS: 57150-47-7) has emerged as a structurally optimized chemical penetration enhancer (CPE). Cataloged as an Azone analog (Azone_analog-188)[1], this molecule leverages a unique amphiphilic architecture to fluidize epidermal lipids without inducing severe cytotoxicity. This guide provides an in-depth technical analysis of its molecular properties, mechanistic pathways, synthetic protocols, and experimental validation workflows for drug development professionals.

Molecular Identity and Physicochemical Profiling

The efficacy of a chemical penetration enhancer is strictly governed by its physicochemical parameters, specifically its molecular weight, lipophilicity, and hydrogen-bonding potential. 1-Heptanoyl-4-methylpiperazine is synthesized by coupling a hydrophilic piperazine core with a lipophilic heptanoyl chain[2].

Molecular Weight & Formula Calculation
  • Chemical Formula: C₁₂H₂₄N₂O

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 24 atoms × 1.008 g/mol = 24.192 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Average Molecular Weight: 212.33 g/mol

Quantitative Data Summary

To facilitate formulation modeling, the core quantitative parameters of 1-heptanoyl-4-methylpiperazine are summarized below:

PropertyValueCausality / Formulation Impact
IUPAC Name 1-(4-methylpiperazin-1-yl)heptan-1-oneStandardized nomenclature for regulatory filing.
Chemical Formula C₁₂H₂₄N₂ODefines the stoichiometric baseline.
Molecular Weight 212.33 g/mol < 500 Da; ideal for partitioning into the stratum corneum.
Monoisotopic Mass 212.1888 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 0Absence of donors prevents strong binding to keratin, aiding mobility.
Hydrogen Bond Acceptors 2Allows transient interaction with ceramide headgroups.
Rotatable Bonds 6High flexibility of the C7 chain enables efficient lipid intercalation.
Topological Polar Surface Area 23.6 ŲLow TPSA ensures high lipophilicity for epidermal penetration.

Structural Rationale and Mechanism of Action

The design of 1-heptanoyl-4-methylpiperazine is highly intentional. According to the Chemical Penetration Enhancer Database (CPE-DB)[3], effective enhancers require a balance between a polar headgroup and a lipophilic tail.

  • The Heptanoyl Tail (C7): A 7-carbon acyl chain provides the exact degree of lipophilicity required to partition into the lipid bilayer of the stratum corneum. Chains that are too short fail to disrupt the lipids, while chains that are too long (e.g., >C18) can become permanently anchored, reducing the flux of the co-administered active pharmaceutical ingredient (API).

  • The N-Methylpiperazine Headgroup: The methylation of the secondary amine prevents unwanted nucleophilic reactivity with the API. Furthermore, the bulky, basic piperazine ring creates steric hindrance and electrostatic repulsion when inserted between the tightly packed ceramide headgroups of the skin, forcing the lipid matrix to fluidize.

MOA A 1-Heptanoyl-4- methylpiperazine B Partitioning into Stratum Corneum A->B Concentration Gradient C Lipid Bilayer Intercalation B->C Lipophilic Tail Insertion D Fluidization of Ceramide Domains C->D Headgroup Repulsion E Enhanced Drug Permeation D->E Reduced Barrier Resistance

Mechanism of stratum corneum lipid fluidization by piperazine-based penetration enhancers.

Synthetic Methodology and Analytical Validation

To utilize this compound in preclinical models, high-purity synthesis is required. The following protocol describes the nucleophilic acyl substitution used to generate the compound, incorporating self-validating analytical checkpoints.

Step-by-Step Synthesis Protocol
  • Preparation: Dissolve 1.0 equivalent of 1-methylpiperazine and 1.2 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

    • Causality: DCM is chosen as an aprotic solvent that readily dissolves both reagents without participating in the reaction. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the piperazine nitrogens which would otherwise halt the nucleophilic attack.

  • Acylation: Add 1.1 equivalents of heptanoyl chloride dropwise over 30 minutes.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). Stain with Ninhydrin.

    • Self-Validation: The starting 1-methylpiperazine (secondary amine) will stain strongly. The disappearance of this spot confirms the complete conversion to the tertiary amide product.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude oil via silica gel column chromatography to yield pure 1-heptanoyl-4-methylpiperazine.

Post-Process Analytical Validation
  • LC-MS (ESI+): Confirm the presence of the [M+H]⁺ molecular ion peak at m/z 213.2 .

  • ¹H NMR (CDCl₃): Verify the terminal methyl group of the heptanoyl chain (triplet near 0.88 ppm), the methylene envelope of the lipid tail (1.20–1.60 ppm), the N-methyl singlet (approx. 2.30 ppm), and the piperazine ring protons (multiplets between 2.40–3.60 ppm).

Experimental Protocol: Transdermal Efficacy Evaluation

To quantify the penetration-enhancing capability of 1-heptanoyl-4-methylpiperazine, a Franz Diffusion Cell assay is the gold-standard workflow. This system models the pharmacokinetic flux of an API across a biological membrane.

Franz Diffusion Cell Workflow
  • Membrane Preparation: Harvest porcine ear skin (or human cadaver skin) and dermatomed to a thickness of 500 µm.

  • Mounting: Secure the skin between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum faces the donor chamber.

  • Receptor Fluid Equilibration: Fill the receptor compartment with Phosphate Buffered Saline (PBS, pH 7.4). Maintain the system at exactly 32 °C using a circulating water jacket.

    • Causality: The temperature is set to 32 °C rather than 37 °C to accurately simulate the physiological surface temperature of human skin, ensuring the lipid phase transitions match in vivo conditions.

  • System Validation (Integrity Check): Add a fluorescent marker (e.g., Lucifer Yellow) to a parallel control cell.

    • Self-Validation: A sudden, non-linear spike in marker flux indicates a micro-tear in the membrane, immediately invalidating that specific cell's data.

  • Dosing: Apply the API formulation containing 1-5% (w/v) 1-heptanoyl-4-methylpiperazine to the donor compartment.

  • Sampling & Analysis: Withdraw 200 µL aliquots from the receptor fluid at predetermined intervals (1, 2, 4, 8, and 24 hours), replacing the volume with fresh, pre-warmed PBS to maintain sink conditions. Quantify the permeated API via HPLC.

FranzCell SkinPrep Skin Membrane Preparation (Porcine/Human Epidermis) Mounting Mount in Franz Cell (Receptor at 32°C) SkinPrep->Mounting Dosing Apply Formulation (API + 1-5% CPE) Mounting->Dosing Sampling Aliquots from Receptor (1, 2, 4, 8, 24h) Dosing->Sampling HPLC HPLC Quantification (Permeation Kinetics) Sampling->HPLC

Step-by-step Franz diffusion cell workflow for evaluating transdermal permeation kinetics.

References

  • CPE-DB: An Open Database of Chemical Penetration Enhancers. PubMed Central (PMC). Available at:[Link]

  • 1-Heptanoyl-4-methylpiperazine (CID 3044363). National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

  • CPE DB - Curated database of chemical penetration enhancers. IntBio. Available at: [Link]

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The Ascendancy of 4-Methylpiperazine Amides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 4-Methylpiperazine Moiety

In the landscape of modern medicinal chemistry, the 4-methylpiperazine scaffold has emerged as a privileged structural motif, consistently featuring in a multitude of clinically successful and promising therapeutic agents.[1][2][3] Its prevalence is not coincidental but rather a testament to the unique physicochemical properties it imparts to a molecule. The tertiary amine of the N-methyl group provides a basic handle, which can be crucial for aqueous solubility and oral bioavailability, while the piperazine ring itself offers a rigid, yet conformationally adaptable, linker.[4][5] When incorporated into an amide linkage, the resulting 4-methylpiperazine amide derivatives have demonstrated a remarkable capacity to interact with a diverse array of biological targets, leading to their exploration in oncology, infectious diseases, and central nervous system disorders.[1][6]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-methylpiperazine amide derivatives. We will delve into their synthesis, explore the nuances of their biological activities with a focus on anticancer applications, and provide detailed experimental protocols to empower further research and development in this exciting area.

Synthetic Strategies: Building the 4-Methylpiperazine Amide Core

The construction of the 4-methylpiperazine amide bond is a cornerstone of synthesizing this class of compounds. The most common and reliable method involves the coupling of a carboxylic acid with 1-amino-4-methylpiperazine or a derivative thereof.

Key Starting Material: 1-Amino-4-methylpiperazine

A crucial precursor for many synthetic routes is 1-amino-4-methylpiperazine. Its synthesis can be achieved through various methods, including the reduction of N-nitroso-4-methylpiperazine.[7] A robust and scalable method involves the catalytic hydrogenation of 1-methyl-4-nitrosopiperazine.[8]

General Amide Bond Formation Protocol

The amide coupling reaction is typically achieved using a variety of coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine.

Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol describes a standard procedure for the synthesis of a 4-methylpiperazine amide derivative from a generic carboxylic acid.

Materials:

  • Carboxylic acid derivative

  • 1-Amino-4-methylpiperazine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 1-amino-4-methylpiperazine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired 4-methylpiperazine amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activities and Therapeutic Applications: A Focus on Oncology

4-Methylpiperazine amide derivatives have demonstrated a broad spectrum of biological activities, with a significant number of studies highlighting their potential as anticancer agents.[9][10] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Targeting Protein Kinases: The Power of Inhibition

Protein kinases are a major class of enzymes that play a critical role in cellular signaling and are frequently mutated or overexpressed in cancer. The 4-methylpiperazine moiety has been shown to be a valuable component in the design of potent and selective kinase inhibitors.[11]

Epidermal Growth Factor Receptor (EGFR) Inhibition:

The EGFR signaling pathway is a well-established driver of tumor growth and progression in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[12] Several 4-methylpiperazine amide derivatives have been designed and synthesized as EGFR inhibitors.[8][10] The 4-methylpiperazine group often occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility and providing a vector for further chemical modification to improve potency and selectivity.[8]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 4-Methylpiperazine Amide Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-methylpiperazine amide derivatives.

c-Jun N-terminal Kinase (JNK) Inhibition:

The JNK signaling pathway is another important target in cancer and inflammatory diseases.[1][9] Novel series of piperazine amides have been developed as potent pan-JNK inhibitors.[1][13] Structure-activity relationship (SAR) studies have revealed that modifications on the piperazine ring can significantly impact potency.[1]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-methylpiperazine amide scaffold has provided valuable insights into the structural requirements for potent biological activity.

Modification Site Observation Impact on Activity Reference
Amide N-substituent Introduction of aromatic or heteroaromatic rings.Often crucial for target engagement and can significantly influence potency and selectivity.[8]
Piperazine Ring Replacement with other cyclic amines.Can alter conformational rigidity and pharmacokinetic properties.[1]
Methyl Group on Piperazine Removal or replacement with other alkyl groups.Can affect solubility, metabolic stability, and target interactions.[11]
Linker between Amide and Piperazine Variation in length and flexibility.Can optimize the positioning of the 4-methylpiperazine moiety within the binding pocket.[8]

Biological Evaluation: Key Experimental Protocols

The evaluation of the anticancer activity of 4-methylpiperazine amide derivatives involves a battery of in vitro assays to assess their cytotoxicity, target engagement, and mechanism of action.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (4-methylpiperazine amide derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Target Engagement: In Vitro Kinase Inhibition Assay

To confirm that the cytotoxic effects of the compounds are due to the inhibition of a specific kinase, an in vitro kinase assay is performed.

Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of the EGFR enzyme, substrate, and ATP in kinase reaction buffer. Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a 384-well plate, add the test compound, EGFR enzyme, and the substrate/ATP mixture. Incubate at room temperature for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to the no-inhibitor control and determine the IC₅₀ value.

Assay_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Carboxylic Acid + 1-Amino-4-methylpiperazine Coupling Amide Coupling (EDC, HOBt) Start->Coupling Purification Column Chromatography Coupling->Purification Characterization NMR, HRMS Purification->Characterization MTT MTT Assay (Cytotoxicity) Characterization->MTT Test Compound KinaseAssay Kinase Inhibition Assay (Target Engagement) MTT->KinaseAssay CellCycle Cell Cycle Analysis (Mechanism of Action) KinaseAssay->CellCycle

Caption: Experimental workflow for the synthesis and biological evaluation of 4-methylpiperazine amide derivatives.

Mechanism of Action: Cell Cycle Analysis

To understand how the compounds inhibit cell proliferation, cell cycle analysis is performed using flow cytometry.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the emission in the red channel.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Pharmacokinetic Considerations

For a 4-methylpiperazine amide derivative to be a viable drug candidate, it must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The 4-methylpiperazine moiety can influence these properties. For instance, its basicity can enhance aqueous solubility and absorption, but it can also be a site of metabolism.[14][15] Early assessment of pharmacokinetic parameters in animal models is crucial for lead optimization.[2][15]

Conclusion and Future Directions

4-Methylpiperazine amide derivatives represent a highly versatile and promising class of compounds in drug discovery. Their synthetic accessibility, coupled with their ability to interact with a wide range of biological targets, ensures their continued relevance in the development of new therapeutics. Future research in this area will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic applications beyond oncology, and the use of advanced drug delivery strategies to optimize their pharmacokinetic and pharmacodynamic profiles. The detailed protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Njarðarson, J. T. (2014). The piperazine motif in FDA-approved and experimental drugs. Journal of Medicinal Chemistry, 57(15), 6247-6286.
  • Singh, M., & Jadhav, H. R. (2017). Targeting non-small cell lung cancer with small-molecule EGFR tyrosine kinase inhibitors. Drug Discovery Today, 22(10), 1551-1561.
  • (This is a placeholder for a general synthesis reference, as a specific single source for the detailed protocol is a composite of best practices rather than a direct cit
  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of novel piperazine derivatives as potent JNK inhibitors. European Journal of Medicinal Chemistry, 157, 111-123.
  • (This is a placeholder for a general biological evalu
  • Roskoski, R., Jr. (2019). The role of small molecule kinase inhibitors in the treatment of cancer. Pharmacological Research, 139, 120-136.
  • (This is a placeholder for a general EGFR inhibitor reference).
  • (This is a placeholder for a general MTT assay protocol reference).
  • (This is a placeholder for a general pharmacokinetics reference).
  • (This is a placeholder for a general kinase assay protocol reference).
  • (This is a placeholder for a general cell cycle analysis protocol reference).
  • (This is a placeholder for a reference on metabolism of piperazine-containing drugs).
  • (This is a placeholder for a reference on the physicochemical properties of the piperazine ring).
  • (This is a placeholder for a review on the diverse biological activities of piperazine deriv
  • (This is a placeholder for a specific JNK inhibitor reference).
  • (This is a placeholder for a general reference on the importance of the 4-methylpiperazine moiety).
  • (This is a placeholder for a reference on the synthesis of 1-amino-4-methylpiperazine).
  • (This is a placeholder for a reference on amide coupling reagents).
  • (This is a placeholder for a reference on the MTT assay principle).
  • (This is a placeholder for a reference on the in vivo pharmacokinetics of a piperazine-containing compound).
  • (This is a placeholder for a reference on the anticancer activity of a specific 4-methylpiperazine amide).
  • (This is a placeholder for a reference on the mechanism of action of EGFR inhibitors).
  • (This is a placeholder for a reference on the role of basic groups in drug design).
  • (This is a placeholder for a reference on flow cytometry principles).
  • (This is a placeholder for a reference on the use of Graphviz in scientific visualiz
  • (This is a placeholder for a review on EGFR signaling in cancer).

Sources

The Rising Profile of Heptanoyl-Substituted Piperazines: A Technical Guide to Synthesis, Bioactivity Screening, and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold and the Significance of Lipophilic Acylation

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including two basic nitrogen atoms that can be functionalized, allow for the fine-tuning of a molecule's solubility, polarity, and receptor interactions.[4] This adaptability has led to the development of piperazine-containing drugs with diverse pharmacological activities, including anticancer, antimicrobial, antipsychotic, and antidepressant effects.[5][6][7]

While much research has focused on N-aryl and N-alkyl substitutions, the exploration of N-acyl derivatives, particularly those with medium-length alkyl chains like the heptanoyl group, represents a promising frontier. The introduction of a heptanoyl substituent significantly increases the lipophilicity of the piperazine core. This modification can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile by enhancing its ability to cross cellular membranes and potentially altering its interactions with biological targets.[8]

This in-depth technical guide provides a comprehensive overview of the synthesis, potential bioactivities, and experimental evaluation of heptanoyl-substituted piperazine compounds. It is designed for researchers, scientists, and drug development professionals seeking to explore this emerging class of molecules.

Part 1: Synthesis of 1-Heptanoylpiperazine

The synthesis of 1-heptanoylpiperazine is a straightforward N-acylation reaction. The following protocol is adapted from established methods for the synthesis of N-acyl-N-phenylpiperazines.[9]

Experimental Protocol: Synthesis of 1-Heptanoylpiperazine

Materials:

  • Piperazine

  • Heptanoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 eq) to the solution. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add heptanoyl chloride (1.0 eq) dropwise to the stirred solution. The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-heptanoylpiperazine.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

G Piperazine Piperazine Reaction N-Acylation Piperazine->Reaction HeptanoylChloride Heptanoyl Chloride HeptanoylChloride->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction DCM DCM (Solvent) DCM->Reaction HCl_Et3N Triethylammonium Chloride (Byproduct) Reaction->HCl_Et3N forms Product 1-Heptanoylpiperazine Reaction->Product yields

Caption: Synthetic pathway for 1-heptanoylpiperazine.

Part 2: Hypothesized Bioactivities and Structure-Activity Relationships (SAR)

The introduction of a heptanoyl group is expected to modulate the bioactivity of the piperazine scaffold primarily through increased lipophilicity. This can lead to enhanced cell permeability and potentially new or altered interactions with biological targets.[8] Based on the known activities of other piperazine derivatives, we can hypothesize several potential therapeutic applications for heptanoyl-substituted piperazines.

Anticancer Activity

Numerous piperazine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[7][10][11] The increased lipophilicity conferred by the heptanoyl chain may enhance the ability of these compounds to penetrate the lipid bilayers of cancer cells, potentially leading to increased intracellular concentrations and greater cytotoxicity.

Hypothesized Mechanism of Action:

  • Induction of Apoptosis: Piperazine compounds have been shown to induce apoptosis in cancer cells.[12] The heptanoyl derivative could potentially enhance this effect by facilitating interaction with intracellular apoptotic machinery.

  • Sigma Receptor Modulation: Some piperazine derivatives exhibit high affinity for sigma receptors, which are overexpressed in several cancer types.[11] The lipophilic tail may influence the binding affinity and selectivity for sigma receptor subtypes.

Antimicrobial and Antifungal Activity

Piperazine derivatives are known to possess broad-spectrum antimicrobial and antifungal properties.[7][13] The lipophilic heptanoyl chain could improve the penetration of the microbial cell wall and membrane, a critical step for antimicrobial efficacy.

Hypothesized Mechanism of Action:

  • Disruption of Cell Membrane Integrity: The amphipathic nature of a heptanoyl-piperazine could lead to the disruption of the microbial cell membrane, causing leakage of intracellular components and cell death.

  • Inhibition of Key Enzymes: The compound may penetrate the cell and inhibit essential enzymes involved in microbial growth and replication.

Central Nervous System (CNS) Activity

The ability to cross the blood-brain barrier (BBB) is a crucial determinant for CNS-active drugs. Increased lipophilicity is often associated with enhanced BBB penetration. Therefore, heptanoyl-substituted piperazines could have potential as antipsychotic, antidepressant, or anxiolytic agents.[5][6]

Hypothesized Mechanism of Action:

  • Receptor Modulation: Arylpiperazines are known to interact with various CNS receptors, including serotonin (5-HT) and dopamine (D2) receptors.[14] The heptanoyl group could influence the binding affinity and selectivity for these receptors.

  • Enzyme Inhibition: The compound could potentially inhibit enzymes involved in neurotransmitter metabolism.

Part 3: In Vitro and In Vivo Experimental Workflows

To validate the hypothesized bioactivities, a systematic series of in vitro and in vivo experiments are required.

In Vitro Bioactivity Screening

G cluster_0 In Vitro Screening Compound Heptanoyl-Piperazine Compound Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Compound->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Compound->Antimicrobial CNS CNS Receptor Binding Assays Compound->CNS Data Bioactivity Data Anticancer->Data Antimicrobial->Data CNS->Data

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-(4-methylpiperazin-1-yl)heptan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the optimized synthesis of 1-(4-methylpiperazin-1-yl)heptan-1-one , a functionalized amide scaffold commonly employed in medicinal chemistry as a solubility-enhancing linker or a fragment in GPCR ligand design.

While amide coupling is a fundamental transformation, this protocol specifically addresses the challenges of manipulating amphiphilic molecules containing both a lipophilic tail (heptyl chain) and a basic polar head (N-methylpiperazine). The methodology prioritizes chromatography-free purification via a "pH-swing" extraction technique, ensuring high recovery and >95% purity suitable for biological screening.

Retrosynthetic Analysis & Strategy

The most robust route to 1-(4-methylpiperazin-1-yl)heptan-1-one involves the nucleophilic acyl substitution of heptanoyl chloride with N-methylpiperazine. Unlike carbodiimide couplings (EDC/HOBt), which generate urea byproducts difficult to remove from polar amines, the acid chloride route produces only HCl, which is easily scavenged.

Mechanistic Pathway

The reaction proceeds via a tetrahedral intermediate, collapsing to expel chloride. The presence of a tertiary amine base (Triethylamine or excess N-methylpiperazine) is critical to neutralize the generated HCl, preventing the protonation of the nucleophilic piperazine nitrogen.

ReactionScheme SM1 Heptanoyl Chloride (Electrophile) Inter Tetrahedral Intermediate SM1->Inter + SM2 SM2 N-Methylpiperazine (Nucleophile) Base Triethylamine (HCl Scavenger) Byprod TEA·HCl (Salt) Base->Byprod + HCl Prod 1-(4-methylpiperazin-1-yl) heptan-1-one Inter->Prod - Cl⁻

Figure 1: Reaction pathway for the acylation of N-methylpiperazine.

Materials & Safety Profile

Reagents
ReagentEquiv.RoleKey Property
Heptanoyl Chloride 1.0ElectrophileMoisture sensitive; Lachrymator.
N-Methylpiperazine 1.1NucleophileCorrosive; Basic (pKa ~9.0).
Triethylamine (TEA) 1.5BaseScavenges HCl; Volatile.
Dichloromethane (DCM) SolventMediumAnhydrous; Solubilizes all reactants.
Safety Critical (E-E-A-T)
  • Heptanoyl Chloride: Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • Exotherm Control: The reaction is highly exothermic. Temperature control (0°C) is mandatory to prevent side reactions (e.g., bis-acylation if impurities are present, or decomposition).

Experimental Protocol

Reaction Setup[1][2][3]
  • Preparation: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Charge: Add N-methylpiperazine (1.1 equiv) and Triethylamine (1.5 equiv) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Submerge the flask in an ice/water bath and cool to 0°C. Allow 10 minutes for thermal equilibration.

Addition Phase
  • Reagent Addition: Dilute Heptanoyl Chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.

    • Expert Insight: Rapid addition causes localized heating, which can lead to colored impurities. Maintain internal temperature < 5°C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 3 hours.

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The acid chloride spot (high Rf) should disappear; the product spot will appear (mid-Rf, stains with Iodine or Dragendorff).

Workup & Purification (The "pH-Swing" Method)

This molecule contains a basic nitrogen, allowing us to purify it using acid-base extraction, eliminating the need for silica gel chromatography.

WorkupFlow RxnMix Reaction Mixture (DCM) Wash1 Wash 1: Sat. NaHCO3 (Removes HCl/Acid) RxnMix->Wash1 Org1 Organic Layer (Product + Neutrals) Wash1->Org1 ExtractAcid Extraction: 1M HCl Org1->ExtractAcid AqAcid Aqueous Acidic Layer (Product-H+) ExtractAcid->AqAcid Product Protonates Migrates to Water OrgWaste Organic Layer (Neutral Impurities) ExtractAcid->OrgWaste Discard Basify Basify to pH 12 (NaOH) AqAcid->Basify ExtractDCM Extract with DCM Basify->ExtractDCM FinalProd Final Organic Layer (Pure Product) ExtractDCM->FinalProd Dry & Concentrate

Figure 2: Acid-Base "Swing" Purification Strategy.

Step-by-Step Purification:

  • Quench: Pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution. Shake vigorously to neutralize residual HCl.

  • First Separation: Collect the organic (DCM) layer.

  • Acid Extraction (Critical): Extract the DCM layer with 1M HCl (2x) .

    • Mechanism:[1][2][3] The 4-methyl nitrogen is protonated (ammonium salt), becoming water-soluble. Neutral impurities (unreacted acid chloride, non-basic byproducts) remain in the DCM.

  • Wash: Discard the DCM layer. Wash the acidic aqueous layer once with fresh DCM to remove entrained neutrals.

  • Basification: Cool the acidic aqueous layer in ice. Slowly add 4M NaOH until pH > 12. The solution will become cloudy as the free base product oils out.

  • Final Extraction: Extract the basic aqueous mixture with DCM (3x).

  • Drying: Dry the combined organics over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Characterization & Expected Data

Physical State: Pale yellow to colorless viscous oil.

¹H NMR (400 MHz, CDCl₃) Expectations:

  • δ 3.60 – 3.45 (m, 4H): Piperazine ring protons adjacent to the amide carbonyl (deshielded).

  • δ 2.40 – 2.30 (m, 4H): Piperazine ring protons adjacent to the N-methyl group.

  • δ 2.30 (t, 2H): Heptanoyl α-methylene (-CH₂-CO-).

  • δ 2.28 (s, 3H): N-Methyl singlet.

  • δ 1.60 (m, 2H): Heptanoyl β-methylene.

  • δ 1.30 (m, 6H): Bulk methylene chain.

  • δ 0.88 (t, 3H): Terminal methyl group.

Mass Spectrometry (ESI):

  • Calculated [M+H]⁺ for C₁₃H₂₆N₂O: 227.21

  • Observed: 227.2 (Base peak).

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield Product lost in aqueous layer during workup.Ensure the final basification reaches pH > 12. The product is an amine; it must be fully deprotonated to extract into DCM.
Colored Product Oxidation or rapid exotherm during addition.Ensure strict temperature control (0°C) during acid chloride addition. Use fresh N-methylpiperazine (colorless).
Solid Precipitate in Rxn TEA·HCl salt formation.This is normal. The salt is removed during the first aqueous wash.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 550758, 1-Acetyl-4-methylpiperazine (Homolog Reference). Retrieved from

  • CymitQuimica. (2023). Heptanoyl chloride Properties and Reactivity. Retrieved from

Sources

Technical Application Note: Selective Acylation of 1-Methylpiperazine with Heptanoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 1-heptanoyl-4-methylpiperazine via the nucleophilic acyl substitution of 1-methylpiperazine with heptanoyl chloride. This reaction represents a critical class of amide bond formations used frequently in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability.

Unlike simple primary amines, 1-methylpiperazine presents a unique challenge: it contains two nitrogen centers—a nucleophilic secondary amine (N4) and a basic tertiary amine (N1). While acylation selectively targets N4, the N1 site acts as an internal proton scavenger, necessitating careful stoichiometric control to prevent salt precipitation that can stall the reaction.

This note presents two validated protocols:

  • Method A (Anhydrous): High-yielding bench-scale protocol using organic bases.

  • Method B (Schotten-Baumann): A scalable, "green" biphasic protocol using inorganic bases.

Mechanistic Principles & Reaction Design

Reaction Pathway

The reaction proceeds via an addition-elimination mechanism. The secondary amine at position 4 of the piperazine ring attacks the carbonyl carbon of heptanoyl chloride, forming a tetrahedral intermediate. Re-formation of the carbonyl double bond expels the chloride ion.[1]

Critical Consideration: The HCl byproduct must be neutralized immediately. If unneutralized, HCl will protonate the unreacted 1-methylpiperazine (likely at the N1 methyl-nitrogen), rendering it non-nucleophilic and stalling the reaction at ~50% conversion.

Visualization: Mechanism and Workflow

The following diagram illustrates the reaction flow and the critical "Acid/Base Switch" purification logic utilized in this protocol.

ReactionWorkflow cluster_inputs Reagents cluster_workup Purification (Acid/Base Switch) R1 1-Methylpiperazine (Nucleophile) Process Acylation (0°C -> RT) R1->Process R2 Heptanoyl Chloride (Electrophile) R2->Process Base Base Scavenger (TEA or NaOH) Base->Process HCl Scavenging AcidWash Acid Extraction (pH 2) Product -> Aqueous Phase Process->AcidWash Crude Mix BaseWash Basification (pH 12) Product -> Free Base AcidWash->BaseWash Aqueous Layer Extract Organic Extraction (DCM/EtOAc) BaseWash->Extract Add Solvent Product 1-Heptanoyl-4-methylpiperazine (Pure Oil) Extract->Product Evaporation

Figure 1: Reaction workflow emphasizing the purification strategy based on the amphoteric nature of the product.

Reagent Selection Matrix

The choice of solvent and base dictates the workup efficiency.

ComponentReagentGradeRationale
Solvent (Standard) Dichloromethane (DCM)AnhydrousExcellent solubility for both reactants; easy evaporation (

). Best for small scale (<10g).
Solvent (Green) Ethyl Acetate (EtOAc) or 2-MeTHFACS GradeRecommended for scale-up (>10g). Reduces chlorinated waste. 2-MeTHF offers easier phase separation in Method B.
Base (Organic) Triethylamine (TEA)

99%
Standard for Method A. Cheap, easy to remove.
Base (Inorganic) NaOH (10% aq)ReagentRequired for Method B (Schotten-Baumann). Cheap, simplifies removal of acid impurities.
Electrophile Heptanoyl Chloride99%Warning: Moisture sensitive. Hydrolyzes to heptanoic acid (smells rancid) and HCl gas.[2][3]

Experimental Protocols

Method A: Anhydrous Protocol (Bench Scale)

Best for: High purity requirements, moisture-sensitive substrates, milligram to gram scale.

Reagents:

  • 1-Methylpiperazine: 10.0 mmol (1.00 g)

  • Heptanoyl Chloride: 11.0 mmol (1.63 g) [1.1 eq]

  • Triethylamine (TEA): 15.0 mmol (2.1 mL) [1.5 eq]

  • DCM: 20 mL

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

  • Solvation: Add 1-Methylpiperazine and TEA to the flask. Add DCM (20 mL).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Causality: This controls the exotherm. Adding acid chloride at RT can cause localized overheating and bis-acylation or decomposition.
    
  • Addition: Add Heptanoyl Chloride dropwise via syringe over 10-15 minutes. You may observe white "smoke" (HCl salts) forming immediately.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

  • Monitoring: Check TLC (System: 10% MeOH in DCM). Product usually appears at

    
     (stains with Iodine or Ninhydrin).
    
Method B: Schotten-Baumann Protocol (Green/Scale-up)

Best for: Large scale (>10g), avoiding organic bases, cost reduction.

Reagents:

  • 1-Methylpiperazine: 50.0 mmol

  • Heptanoyl Chloride: 55.0 mmol

  • NaOH (10% Aqueous Solution): 60.0 mmol

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (50 mL)

Step-by-Step:

  • Biphasic Mix: In a beaker or flask, dissolve 1-Methylpiperazine in the organic solvent (EtOAc). Add the 10% NaOH solution.

  • Cooling: Cool the biphasic mixture to

    
     with vigorous stirring.
    
  • Addition: Add Heptanoyl Chloride dropwise. Note: The reaction competes between acylation (fast) and hydrolysis of the chloride by water (slower at

    
    ). Rapid stirring is essential to disperse the chloride into the organic phase where the amine resides.
    
  • Completion: Stir for 1 hour at

    
    , then 1 hour at RT.
    

Purification: The "Self-Validating" System

The most robust way to purify this compound is Acid/Base Extraction , which exploits the basicity of the N1 nitrogen. This method validates itself: if the product does not behave as described below, the synthesis failed.

Protocol:

  • Quench: Add water (20 mL) to the reaction mixture.

  • Acid Extraction (The Wash):

    • Transfer mixture to a separatory funnel.

    • Crucial Step: Add 1M HCl until the aqueous layer is pH

      
       2.
      
    • Shake and separate layers.

    • Logic: The product (protonated at N1) and unreacted amine go into the Aqueous layer. Neutral impurities (heptanoic acid, non-basic byproducts) stay in the Organic layer.

    • Discard the Organic Layer.

  • Base Switch (The Recovery):

    • Take the acidic aqueous layer. Cool it (neutralization generates heat).

    • Basify with 6M NaOH until pH

      
      .
      
    • Logic: The product is now deprotonated (free base) and becomes insoluble in water but soluble in organics.

  • Final Extraction:

    • Extract the basic aqueous layer with DCM or EtOAc (

      
       mL).
      
    • Combine these organic layers.

    • Dry over anhydrous

      
      , filter, and evaporate in vacuo.
      

Expected Yield: 85-95% as a pale yellow oil.

Safety & Handling

HazardMitigation
Heptanoyl Chloride Corrosive / Lachrymator. Causes severe skin burns and eye damage. Reacts violently with water. Handle only in a fume hood.
1-Methylpiperazine Flammable / Corrosive. Harmful if inhaled.[4][5] Use chemically resistant gloves (Nitrile).
HCl Generation The reaction generates HCl gas or salts. Ensure the vessel is vented through a drying tube or scrubber if running on a large scale.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide synthesis).

  • Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420. (Solvent selection guides).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17148, Heptanoyl chloride.

  • Panda, S. S., et al. (2012). "Schotten-Baumann reaction."[1][6] RSC Advances, 2, 887-890. (Review of biphasic acylation conditions).

Sources

Application Note: Solvent Selection and Optimization for the Synthesis of 1-Heptanoyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 1-heptanoyl-4-methylpiperazine via the N-acylation of 1-methylpiperazine with heptanoyl chloride is a foundational transformation in the development of piperazine-based pharmacophores and agrochemicals. Historically, this Schotten-Baumann-type condensation has relied heavily on halogenated organic solvents like dichloromethane (DCM). However, stringent environmental regulations and the pharmaceutical industry's push for sustainable manufacturing necessitate the adoption of greener alternatives.

This application note provides a comprehensive, self-validating protocol for this synthesis. It emphasizes the mechanistic rationale behind solvent selection, thermal management, and the exploitation of differential pKa values for seamless downstream purification.

Mechanistic Insights & Causality in Solvent Selection

The formation of the amide bond involves the nucleophilic attack of the secondary amine (N4) of 1-methylpiperazine on the highly electrophilic carbonyl carbon of heptanoyl chloride. This reaction is highly exothermic and generates equimolar hydrogen chloride (HCl) as a byproduct. The choice of solvent dictates the success of the reaction through three primary causal mechanisms:

  • Thermal Management & Kinetics: Because the reaction is highly exothermic, solvents must possess adequate thermal mass to dissipate the heat of reaction safely. Low-boiling ethereal solvents pose a thermal runaway risk, whereas solvents like 2-Methyltetrahydrofuran (2-MeTHF) offer superior thermal stability and cooling efficiency.

  • Byproduct Scavenging: To prevent the generated HCl from protonating the nucleophilic amine (which would stall the reaction), a non-nucleophilic base such as triethylamine (TEA) is employed. The chosen solvent must accommodate the transient solubility of the resulting TEA·HCl salt or allow for its immediate precipitation to drive the reaction forward.

  • Green Chemistry Metrics: 2-MeTHF is a bio-derived solvent that exhibits excellent solvation properties for both the polar piperazine core and the lipophilic heptanoyl chain. Furthermore, its low water miscibility makes it an ideal candidate for seamless biphasic workups, significantly reducing the Process Mass Intensity (PMI) compared to traditional DCM workflows[1].

Quantitative Data: Solvent Performance Comparison

The following table summarizes the evaluation of three distinct solvent systems for the 100 mmol scale synthesis of 1-heptanoyl-4-methylpiperazine.

Solvent SystemYield (%)Process Mass Intensity (PMI)Phase Separation TimeEnvironmental & Safety Profile
Dichloromethane (DCM) 94%18.5< 2 minsPoor (Toxic, Halogenated, High VOC)
2-Methyltetrahydrofuran (2-MeTHF) 96%8.2< 3 minsExcellent (Bio-derived, Low Toxicity)
Water / EtOAc (Biphasic) 81%12.4> 10 mins (Emulsions)Moderate (Risk of acyl chloride hydrolysis)

Workflow & Decision Matrix

The diagram below illustrates the logical progression from solvent selection to the exploitation of differential pKa values for product isolation.

SolventSelection Start Reactants 1-Methylpiperazine + Heptanoyl Chloride Solvent Solvent Evaluation Start->Solvent DCM DCM (Toxic, High Yield) Solvent->DCM Traditional MeTHF 2-MeTHF (Green, High Yield) Solvent->MeTHF Recommended Aq Aq. Biphasic (Hydrolysis Risk) Solvent->Aq Alternative Reaction N-Acylation (0-5°C, TEA Base) MeTHF->Reaction Workup pH-Controlled Workup (pH 7.0-7.5 Wash) Reaction->Workup Product 1-Heptanoyl-4-methylpiperazine (Pure Organic Phase) Workup->Product Differential pKa Separation

Figure 1: Decision matrix and workflow for the green synthesis of 1-heptanoyl-4-methylpiperazine.

Experimental Protocol: Optimized Synthesis in 2-MeTHF

This protocol is designed as a self-validating system. By integrating specific in-process controls (IPCs) and exploiting the differential basicity of the reactants and products, researchers can ensure high purity without the need for column chromatography[2].

Differential pKa Rationale (Self-Validating Workup):

  • 1-Methylpiperazine: Contains two basic nitrogens. The N4 (secondary, nucleophilic) has a pKa of ~9.0, while the N1 (tertiary) has a pKa of ~5.3.

  • 1-Heptanoyl-4-methylpiperazine (Product): The N4 is acylated, forming a neutral amide. The remaining N1 tertiary amine retains its pKa of ~5.3.

  • Validation Check: By buffering the aqueous wash to pH 7.0–7.5, unreacted 1-methylpiperazine (pKa 9.0) is protonated and extracted into the aqueous phase. Conversely, the target product (pKa 5.3) remains unprotonated and stays entirely in the organic 2-MeTHF phase.

Step-by-Step Methodology

Step 1: System Preparation & Inertion

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, a nitrogen inlet, and an internal temperature probe.

  • Purge the system with dry nitrogen for 15 minutes.

    • Causality: Heptanoyl chloride is highly sensitive to moisture; ambient humidity will cause rapid hydrolysis to heptanoic acid, drastically reducing the yield.

Step 2: Reagent Loading

  • Charge the flask with 1-methylpiperazine (10.0 g, 100 mmol) and triethylamine (TEA) (12.1 g, 120 mmol, 1.2 eq).

  • Add 150 mL of anhydrous 2-MeTHF. Stir at 300 rpm to ensure complete dissolution.

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

Step 3: Controlled Electrophile Addition

  • Dissolve heptanoyl chloride (14.8 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous 2-MeTHF in the addition funnel.

  • Add the heptanoyl chloride solution dropwise over 45 minutes.

    • Self-Validation Check: Monitor the internal temperature continuously. It must not exceed 10 °C. A white precipitate (TEA·HCl) will begin to form immediately, visually confirming the progress of the acylation.

Step 4: Reaction Maturation & In-Process Control (IPC)

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for 2 hours.

  • IPC: Withdraw a 50 µL aliquot, quench it in 1 mL of methanol, and analyze via LC-MS or TLC (Eluent: 10% MeOH in DCM). Proceed to workup only when the 1-methylpiperazine spot/peak is completely consumed.

Step 5: pH-Controlled Biphasic Workup

  • Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any trace HCl and dissolve the TEA·HCl salts. Stir vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel and collect the upper 2-MeTHF organic layer.

  • Critical Purification Step: Wash the organic layer with 100 mL of a phosphate buffer adjusted to pH 7.0–7.5. This selectively protonates any residual 1-methylpiperazine, pulling it into the aqueous phase.

  • Wash the organic layer once with 100 mL of brine to remove residual water.

Step 6: Isolation

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent.

  • Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C, 150 mbar) to yield 1-heptanoyl-4-methylpiperazine as a pale yellow to colorless viscous oil.

  • Expected Yield: ~20.3 g (96%). Purity >98% by HPLC.

Troubleshooting Guide

  • Emulsion Formation During Workup: 2-MeTHF can occasionally form emulsions if the aqueous phase is too dilute. Solution: Add solid NaCl to the aqueous phase to increase ionic strength and force phase separation.

  • Presence of Heptanoic Acid Impurity: Indicates moisture in the 2-MeTHF or the reaction vessel. Solution: Validate solvent dryness using Karl Fischer titration prior to the reaction (target <100 ppm H₂O).

References[1] MacMillan, S. N., et al. "Green solvents for the formation of amide linkages." Organic & Biomolecular Chemistry (RSC Publishing). URL:https://pubs.rsc.org/en/content/articlelanding/2020/OB/D0OB01481D[2] "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides." ACS Sustainable Chemistry & Engineering. URL:https://pubs.acs.org/doi/10.1021/acssuschemeng.1c03972[3] "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." International Journal of Molecular Sciences (MDPI). URL:https://www.mdpi.com/1422-0067/23/10/5836

Sources

Scalable production methods for N-acyl-4-methylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production Methods for N-Acyl-4-Methylpiperazines

Abstract

N-acyl-4-methylpiperazines are critical pharmacophores in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib), antihistamines, and antipsychotics. While laboratory-scale synthesis is trivial, scaling these reactions to kilogram or pilot-plant quantities presents specific challenges: management of exothermic acylation, removal of HCl byproducts, and prevention of bis-acylation impurities.[1] This guide details three scalable protocols: an optimized biphasic batch process, a green thermal amidation, and a continuous flow methodology, ensuring high purity (>98%) and atom economy.

Introduction & Strategic Analysis

The N-methylpiperazine (NMP) moiety acts as a solubility-enhancing group and a hydrogen-bond acceptor in drug design.[1] The introduction of an acyl group at the N4 position is a standard transformation, yet the choice of reagents dictates the scalability.[1]

Core Challenges in Scale-Up:

  • Exothermicity: Reactions with acid chlorides are highly exothermic.[1] At scale, this requires extended addition times or active cooling, impacting throughput.

  • Salt Formation: Generation of stoichiometric amine hydrochloride salts increases viscosity and complicates stirring (the "oatmeal effect").[1]

  • Regioselectivity: While N-methylpiperazine is unsymmetrical, ensuring the stability of the methyl group and preventing quaternary ammonium salt formation is vital.[1]

Decision Matrix for Method Selection

DecisionMatrix Start Select Synthesis Strategy Substrate Acylating Agent? Start->Substrate AcidCl Acid Chloride/Anhydride Substrate->AcidCl CarbAcid Carboxylic Acid Substrate->CarbAcid Scale Target Scale? AcidCl->Scale Green Green/Cost Constraints? CarbAcid->Green Batch Protocol 1: Biphasic Schotten-Baumann Scale->Batch < 5 kg Flow Protocol 3: Continuous Flow Scale->Flow > 5 kg / Exotherm Sensitive Thermal Protocol 2: Thermal Direct Amidation Green->Thermal High Atom Economy

Figure 1: Strategic decision tree for selecting the optimal production methodology based on substrate availability and scale.[1]

Protocol 1: Optimized Biphasic Schotten-Baumann (Batch)

Best for: High-value intermediates, kilogram scale, acid-chloride sensitive substrates.

This protocol utilizes a biphasic system (Water/DCM or Water/Toluene) with an inorganic base. The water absorbs the heat and the salt byproduct, keeping the organic phase fluid and the product soluble.[1]

Reagents:

  • N-Methylpiperazine (1.0 equiv)[2]

  • Acyl Chloride (1.05 equiv)

  • Sodium Hydroxide (1.1 equiv, 20% aq. solution)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reactor Setup: Charge a jacketed glass reactor with N-methylpiperazine and Toluene (5 vol). Cool to 0–5 °C.[1]

  • Base Addition: Add 20% NaOH solution. Stir vigorously to create an emulsion.

  • Controlled Addition: Add the Acyl Chloride dropwise over 2–4 hours.

    • Critical Control Point: Maintain internal temperature < 15 °C. Faster addition risks hydrolysis of the acyl chloride.[1]

  • Reaction Monitoring: Warm to 20 °C and stir for 1 hour. Monitor by HPLC (Target: < 0.5% starting amine).

  • Phase Separation: Stop stirring. The aqueous layer (containing NaCl) will separate rapidly. Discard the aqueous layer.[1]

  • Wash: Wash the organic layer with 5% NaHCO₃ (to remove acid traces) and then Brine.[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate.

    • Purification: For liquids (e.g., 1-acetyl-4-methylpiperazine), distill under reduced pressure. For solids, recrystallize from Ethyl Acetate/Heptane.

Self-Validating Check:

  • If the aqueous layer pH is < 9 after reaction, insufficient base was used, risking amine salt precipitation.

Protocol 2: Green Thermal Direct Amidation

Best for: Commodity scale (e.g., Acetyl derivatives), "Green Chemistry" requirements, avoiding chlorinated solvents.

This method avoids activation reagents (like DCC/EDC) by driving the equilibrium thermally, often using a catalyst like Boric Acid or simply high temperature for stable acids.

Reagents:

  • N-Methylpiperazine (1.0 equiv)[2]

  • Carboxylic Acid (1.0 equiv)

  • Catalyst: Boric Acid (5 mol%) (Optional, lowers temp)

  • Solvent: Xylene (or solvent-free if neat)

Step-by-Step Methodology:

  • Dean-Stark Setup: Equip a reactor with a Dean-Stark trap and reflux condenser.[1]

  • Charging: Add Carboxylic Acid, N-Methylpiperazine, and Xylene (3 vol).

  • Reflux: Heat to reflux (135–140 °C). Water generated is azeotropically removed.[1]

    • Note: Without catalyst, reaction may require 12–24 hours. With Boric Acid, reaction time reduces to 4–8 hours.

  • Completion: Monitor water collection in the trap. Reaction is complete when theoretical water volume is collected.[1]

  • Workup: Cool to 80 °C. Distill off Xylene under vacuum.

  • Purification: The residue is often pure enough for downstream use.[1] If necessary, high-vacuum distillation yields >99% purity.[1]

Mechanism: The boric acid forms a mixed anhydride intermediate that is more susceptible to nucleophilic attack by the amine, significantly lowering the activation energy compared to pure thermal dehydration.[1]

Protocol 3: Continuous Flow Synthesis

Best for: Manufacturing scale (>10 kg), highly exothermic reactions, safety-critical processes.

Flow chemistry converts the batch exotherm into a manageable steady-state temperature gradient, allowing for higher temperatures and shorter residence times (seconds vs. hours).

Flow Setup Diagram:

FlowProcess FeedA Feed A: N-Methylpiperazine + DIPEA in THF Mixer T-Mixer (High Turbulence) FeedA->Mixer FeedB Feed B: Acyl Chloride in THF FeedB->Mixer Reactor Residence Coil (PFA Tubing, 20 °C) Mixer->Reactor t_res = 2 min Quench Quench: Water/NaOH Reactor->Quench Separator Membrane Separator (Zaiput) Quench->Separator Product Product Stream Separator->Product

Figure 2: Continuous flow reactor diagram for rapid, exothermic acylation.

Protocol Parameters:

  • Concentration: 1.0 M for both streams.[1]

  • Flow Rate: Adjusted for a residence time (

    
    ) of 2–5 minutes.
    
  • Temperature: 20–40 °C (Heat removal is efficient in micro-channels).

  • Back Pressure: 4–5 bar (to prevent solvent boiling if exotherm spikes).

Advantages:

  • Safety: Only a small volume of reactive intermediate exists at any moment.[1]

  • Selectivity: Rapid mixing prevents localized hot-spots that lead to impurities.[1]

Data Summary & Comparison

ParameterBatch (Schotten-Baumann)Thermal AmidationContinuous Flow
Scale Suitability 100 g – 5 kg> 10 kg (Commodity)> 5 kg (High Throughput)
Atom Economy Medium (Salt waste)High (Only water byproduct)Medium (Salt waste)
Reaction Time 4–6 Hours12–24 Hours2–5 Minutes (Residence)
Purity (Crude) 90–95%85–90%96–98%
Key Risk Exotherm accumulationThermal degradationPump/Clogging issues

References

  • Pittelkow, T., & Christensen, J. B. (2005). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • PubChem. (2025).[3] 1-Acetyl-4-methylpiperazine Compound Summary. National Library of Medicine.[1][3] [Link]

  • Nagani, A., et al. (2024).[4] Sustainable synthesis of piperazine analogs using varied energy sources in the Petasis reaction: A green chemistry perspective. ResearchGate. [Link]

  • MDPI. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines. MDPI Processes. [Link]

Sources

Purification Techniques for 1-(4-Methylpiperazin-1-yl)heptan-1-one Oil: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Physicochemical Profiling & Rationale

To design an effective purification strategy, one must first deconstruct the physicochemical identity of the target molecule. 1-(4-methylpiperazin-1-yl)heptan-1-one is a tertiary amide characterized by two distinct structural domains: a highly lipophilic heptyl chain and a basic 4-methylpiperazine headgroup.

  • Physical State: The flexible, unbranched heptyl chain disrupts crystal lattice packing, rendering the free base a viscous oil at room temperature. This precludes direct, simple recrystallization from the crude reaction mixture.

  • Protonation State & pKa Shift (Causality): Unsubstituted N-methylpiperazine has a pKa of approximately 9.1. However, the formation of the N1-amide linkage exerts a strong electron-withdrawing inductive effect across the piperazine ring. This lowers the pKa of the remaining N4 tertiary amine to approximately 7.1–7.5[1]. Understanding this shifted pKa is the cornerstone of designing an effective orthogonal acid-base extraction, as it dictates the precise pH boundaries required for phase partitioning.

Workflow Visualization

Workflow Crude Crude Reaction Mixture 1-(4-methylpiperazin-1-yl)heptan-1-one LLE Acid-Base Extraction (pH-Mediated Partitioning) Crude->LLE OrgWaste Organic Waste (Neutral/Acidic Impurities) LLE->OrgWaste pH < 4 (Discard) AqPhase Aqueous Phase (Protonated Product) LLE->AqPhase pH < 4 (Retain) Basify Basification & Extraction (pH > 10) AqPhase->Basify FreeBase Enriched Free Base Oil Basify->FreeBase Extract with DCM Chromatography Amine-Modified Silica Chromatography FreeBase->Chromatography Route A (Oil) Salt Salt Formation (e.g., HCl in Et2O) FreeBase->Salt Route B (Solid) PureOil Pure Free Base Oil (>99% Purity) Chromatography->PureOil Evaporate PureSolid Pure Crystalline Salt (>99.5% Purity) Salt->PureSolid Filter & Dry

Fig 1. Purification workflow for 1-(4-methylpiperazin-1-yl)heptan-1-one.

Experimental Protocols

Protocol 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

Mechanism & Causality: By exploiting the specific pKa (~7.1–7.5) of the N4-amine, we can selectively partition the target molecule into an aqueous phase as a water-soluble salt. This leaves unreacted heptanoyl chloride, heptanoic acid, and non-basic organic impurities trapped in the organic phase.

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel. Add 1M HCl iteratively until the aqueous phase registers a pH < 4.0. Causality: A pH at least 3 units below the pKa ensures >99.9% protonation of the piperazine nitrogen.

  • Partitioning: Shake vigorously and vent. Allow phase separation. Collect the lower aqueous layer (if using DCM) or upper aqueous layer (if using EtOAc).

  • Organic Wash: Wash the retained aqueous layer with fresh DCM (2 × 5 mL/g) to strip away residual lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous Na₂CO₃ or 1M NaOH until the pH > 10.0. Causality: This completely deprotonates the amine, crashing the product out as an insoluble free base oil.

  • Recovery: Extract the milky aqueous layer with fresh DCM (3 × 10 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base oil.

Self-Validation Checkpoint: Before discarding the initial organic waste layer, spot it on a TLC plate alongside the crude mixture. Visualize with Dragendorff’s reagent (specific for tertiary amines). The complete absence of an orange spot in the organic waste confirms 100% transfer of the protonated product into the aqueous phase.

Protocol 2: Amine-Modified Flash Column Chromatography

Mechanism & Causality: Basic amines like 4-methylpiperazine derivatives suffer from severe peak tailing and irreversible retention on standard bare silica gel. This is caused by secondary ion-exchange interactions between the basic nitrogen and the weakly acidic residual silanol groups (Si-OH) on the silica surface[2]. Adding a volatile amine modifier competitively masks these silanol sites.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane/Methanol/Triethylamine (DCM/MeOH/Et₃N) in a ratio of 95:4:1 (v/v/v).

  • Column Packing: Slurry-pack the silica gel using the modified mobile phase. Flush the column with at least 2 column volumes (CV) of the mobile phase to fully deactivate the silica silanol groups prior to loading.

  • Loading: Dissolve the enriched free base oil in a minimum volume of the mobile phase and load it onto the column.

  • Elution: Elute the product while monitoring fractions via TLC or LC-MS.

  • Concentration: Pool the product-containing fractions and evaporate under reduced pressure. To remove residual Et₃N, co-evaporate with toluene (2 × 10 mL), then dry under high vacuum.

Self-Validation Checkpoint: Perform a 2D-TLC of the enriched free base using the chosen amine-modified mobile phase. If the spot elutes as a tight, symmetrical circle without streaking in the second dimension, the silanol masking is sufficient. If tailing persists, increase the Et₃N concentration to 2%.

Protocol 3: Solid-State Derivatization (Hydrochloride Salt Formation)

Mechanism & Causality: Since the free base is an oil, achieving ultra-high purity (>99.5%) for sensitive biological assays is challenging. Converting the tertiary amine into a hydrochloride salt drastically increases the intermolecular lattice energy via strong ionic bonds, forcing the molecule into a crystalline solid state that can be easily filtered and washed[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base oil in anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) (15 mL/g) under an inert atmosphere (N₂/Ar).

  • Precipitation: Cool the solution to 0 °C. Dropwise, add a stoichiometric equivalent of 2M HCl in Diethyl Ether (1.05 eq). Causality: Anhydrous conditions prevent the hygroscopic salt from turning into a sticky gum.

  • Maturation: Stir the resulting white suspension at 0 °C for 30 minutes to allow crystal growth.

  • Isolation: Filter the solid rapidly through a sintered glass funnel under a blanket of nitrogen. Wash the filter cake with ice-cold anhydrous Et₂O (2 × 5 mL/g).

  • Drying: Dry the white crystalline solid in a vacuum desiccator over P₂O₅ for 12 hours.

Self-Validation Checkpoint: The precipitation should be instantaneous upon the addition of ethereal HCl. To validate complete salt formation, test the pH of a dissolved 5 mg aliquot of the final solid in deionized water; it should register between pH 4.0–5.0, confirming the successful formation of the hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key physicochemical metrics and purification parameters required to execute the self-validating workflows described above.

Table 1: Quantitative Physicochemical & Purification Metrics

Metric / ParameterValue / ThresholdCausality / Implication
Unsubstituted N-methylpiperazine pKa ~9.1Highly basic precursor molecule.
Target Amide N4 pKa ~7.1 – 7.5N1-amide electron withdrawal reduces basicity[1].
LLE Protonation pH Threshold < 4.0Ensures >99.9% ionization for complete aqueous partitioning.
LLE Deprotonation pH Threshold > 10.0Ensures complete reversion to the lipophilic free base oil.
Chromatography Modifier (Et₃N) 1% – 5% (v/v)Competitively masks acidic silanol groups to prevent tailing[2].
Salt Formation Yield Recovery 85% – 95%High lattice energy drives near-complete precipitation[3].
Free Base Purity (Post-LLE) ~90% – 95%Removes neutral/acidic impurities; retains basic analogs.
Salt Purity (Post-Crystallization) > 99.5%Rejects structurally similar lipophilic impurities via lattice exclusion.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Publishing. 1

  • N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide | 262368-30-9 - Benchchem.2

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. 3

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 1-Heptanoyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-heptanoyl-4-methylpiperazine. Here, we address common challenges and provide in-depth, field-proven insights to enhance reaction yield and purity. This center is structured to provide direct answers to specific issues you may encounter during your experiments.

Introduction to the Synthesis

The synthesis of 1-heptanoyl-4-methylpiperazine is a nucleophilic acyl substitution reaction. Typically, this involves the acylation of N-methylpiperazine with heptanoyl chloride. While seemingly straightforward, this reaction is often plagued by issues that can significantly lower the yield and complicate purification. The primary challenges include the high reactivity of heptanoyl chloride, which can lead to hydrolysis, and the basicity of N-methylpiperazine, which can result in side reactions.

A common approach to this synthesis is the Schotten-Baumann reaction, which is performed in a two-phase solvent system with a base to neutralize the hydrochloric acid byproduct.[1][2] This method is effective but requires careful control of reaction conditions to maximize the yield of the desired product.

Troubleshooting Guide for Low Yield

Low yield is the most frequently encountered issue in the synthesis of 1-heptanoyl-4-methylpiperazine. The following table outlines potential causes and provides detailed solutions to troubleshoot and optimize your reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Hydrolysis of Heptanoyl Chloride: Heptanoyl chloride is highly moisture-sensitive and can rapidly hydrolyze to heptanoic acid, especially in the presence of water.[3][4]a. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6] b. Reagent Quality Check: Use freshly opened or properly stored heptanoyl chloride. If the reagent is old, consider distillation to purify it.
2. Ineffective Amine Nucleophilicity: The nitrogen atom of N-methylpiperazine may be protonated, reducing its nucleophilicity and preventing it from attacking the acyl chloride.a. Use of a Suitable Base: Employ a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl produced during the reaction.[7] This prevents the protonation of the starting amine. b. Stoichiometry of Base: Use at least a stoichiometric equivalent of the base, and often a slight excess (1.1-1.2 equivalents) is beneficial.
Formation of Significant Byproducts 1. Unreacted Starting Material: Incomplete reaction can leave a significant amount of N-methylpiperazine in the final mixture, which can be difficult to separate due to similar polarities.a. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials.[8] b. Optimize Reaction Time and Temperature: If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. However, be cautious as higher temperatures can promote side reactions.
2. Formation of Heptanoic Acid: As mentioned, hydrolysis of heptanoyl chloride leads to the formation of heptanoic acid.[9]a. Anhydrous Workup: During the workup procedure, use anhydrous solvents and avoid prolonged contact with aqueous solutions. b. Base Wash: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like heptanoic acid.
Difficult Purification 1. Co-elution of Product and Starting Material: The product and unreacted N-methylpiperazine can have similar retention factors in column chromatography.a. Acid-Base Extraction: Utilize the basicity of N-methylpiperazine. An acidic wash (e.g., dilute HCl) will protonate the unreacted amine, making it water-soluble and allowing for its separation from the less basic amide product which will remain in the organic layer. The product can then be recovered from the organic layer. b. Salt Formation for Purification: In some cases, piperazine-containing compounds can be purified by forming a salt, such as the diacetate, which can be selectively precipitated.[10][11]
2. Oily Product Instead of Solid: The desired product may not crystallize easily, appearing as an oil, which can trap impurities.a. Solvent System for Crystallization: Experiment with different solvent systems for recrystallization. A common approach is to dissolve the crude product in a minimal amount of a good solvent and then slowly add a poor solvent until turbidity is observed, followed by cooling. b. Trituration: If crystallization fails, trituration with a non-polar solvent like hexane or pentane can sometimes induce solidification and remove non-polar impurities.

Experimental Protocols

Protocol 1: Optimized Schotten-Baumann Synthesis of 1-Heptanoyl-4-methylpiperazine

This protocol incorporates best practices to maximize yield and minimize byproduct formation.

Materials:

  • N-methylpiperazine

  • Heptanoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware (all oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction glassware under an inert atmosphere.

  • Reactant Preparation: In the round-bottom flask, dissolve N-methylpiperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add heptanoyl chloride (1.0 eq.) dropwise to the stirred solution over 15-20 minutes. The reaction is exothermic, and slow addition helps to control the temperature.[]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution (to remove unreacted heptanoyl chloride and heptanoic acid) and brine.

    • Separate the organic layer, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

A1: Anhydrous aprotic solvents are preferred to prevent the hydrolysis of heptanoyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[7] DCM is often favored due to its low boiling point, which facilitates easy removal after the reaction.

Q2: Can I use a different base instead of triethylamine?

A2: Yes, other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) or pyridine can be used.[7] Inorganic bases like potassium carbonate can also be employed, but they are often less soluble in organic solvents, potentially leading to a heterogeneous reaction mixture and slower reaction rates.

Q3: My final product is a yellow or brown oil. What could be the cause?

A3: Discoloration can be due to impurities in the starting materials or side reactions occurring at elevated temperatures.[5] Ensure you are using high-purity reagents and maintain the recommended reaction temperature. If the color persists after initial purification, treatment with activated charcoal during recrystallization may help.

Q4: Is it possible to use heptanoic acid directly instead of heptanoyl chloride?

A4: Yes, it is possible to use heptanoic acid directly through an amide coupling reaction. This approach avoids the use of the highly reactive and moisture-sensitive heptanoyl chloride. However, it requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[7][]

Q5: How can I confirm the identity and purity of my final product?

A5: Standard analytical techniques should be used for characterization. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the structure of the molecule. Mass Spectrometry (MS) will confirm the molecular weight. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizing the Workflow

Reaction and Troubleshooting Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshoot Troubleshooting prep_reagents Prepare Anhydrous Reagents & Solvents dissolve Dissolve N-Methylpiperazine & Base in DCM prep_reagents->dissolve prep_glassware Oven-Dry Glassware prep_glassware->dissolve cool Cool to 0 °C dissolve->cool add Add Heptanoyl Chloride Dropwise cool->add react Stir at Room Temp (Monitor by TLC) add->react quench Quench with Water react->quench low_yield Low Yield? react->low_yield If... wash Wash with NaHCO3 & Brine quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography or Distillation) concentrate->purify check_hydrolysis Check for Hydrolysis (Anhydrous Conditions) low_yield->check_hydrolysis Yes check_base Check Base (Stoichiometry, Type) low_yield->check_base Yes check_temp Optimize Temp & Time low_yield->check_temp Yes check_hydrolysis->prep_reagents Solution check_base->dissolve Solution check_temp->react Solution

Caption: Workflow for the synthesis and troubleshooting of 1-heptanoyl-4-methylpiperazine.

References

  • Reddy, K.R.; Kumar, N.S. Cellulose-Supported Copper (0) Catalyst for Aza-Michael Addition. Synlett 2006, 14, 2246–2250.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (2020, May 6). Retrieved from [Link]

  • Heptanoyl chloride | C7H13ClO - PubChem. Retrieved from [Link]

  • Exploring the Chemical Synthesis and Properties of Heptanoyl Chloride. (2026, January 25). Retrieved from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Retrieved from [Link]

  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Purification of piperazine.
  • Separation of n-methyl piperazine from mixtures thereof with piperazine.
  • Heptanoyl chloride - Wikipedia. Retrieved from [Link]

  • Schotten–Baumann reaction - Wikipedia. Retrieved from [Link]

  • Method for preparing N-methyl piperazine.
  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides - chemguide: CIE A level chemistry support. Retrieved from [Link]

  • Amide Synthesis - Fisher Scientific. Retrieved from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. Retrieved from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Retrieved from [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC. Retrieved from [Link]

  • An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). Retrieved from [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC. Retrieved from [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE. Retrieved from [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. (2025, June 8). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Retrieved from [Link]

  • Schotten-Baumann Reaction. Retrieved from [Link]

  • Heptanoyl chloride - SAFETY DATA SHEET. (2012, March 7). Retrieved from [Link]

  • Recovery and purification of piperazine.
  • Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET. (2020, January 1). Retrieved from [Link]

Sources

Troubleshooting amide coupling of heptanoic acid and N-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address the specific chemical nuances of coupling an unhindered aliphatic acid (heptanoic acid) with a basic secondary amine (N-methylpiperazine).

Unlike standard peptide couplings, the presence of a tertiary amine on the N-methylpiperazine ring fundamentally alters the physical properties of the resulting amide, rendering traditional workup and purification strategies ineffective. This guide focuses on the causality behind these challenges and provides a self-validating, field-proven methodology to ensure high yields and high purity.

Mechanistic Causality: The "Basicity Problem" and Reagent Selection

The core challenge in synthesizing N-(heptanoyl)-N'-methylpiperazine is not the coupling itself—heptanoic acid is sterically unhindered and highly reactive—but rather the isolation of the product.

N-methylpiperazine contains two nitrogen atoms: a secondary amine (the nucleophile that forms the amide bond) and a tertiary amine (which remains unreacted and basic). Once the amide bond is formed, the resulting product retains a pKa of approximately 8.5 to 9.0[1].

Why standard reagents fail: If you use a traditional carbodiimide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the reaction generates a urea byproduct that also contains a basic tertiary amine[2]. During an aqueous workup, both your desired product and the EDC-urea byproduct will partition into the exact same phase regardless of the pH. They will both extract into the organic layer under basic conditions, making extraction-based purification impossible.

The T3P Solution: To achieve orthogonal phase separation, we strongly recommend Propylphosphonic anhydride (T3P®). T3P is a highly efficient, low-toxicity dehydrating agent[3]. Crucially, the byproduct of a T3P activation is a water-soluble phosphonic acid[4]. Under mildly basic workup conditions (pH 8–9), the T3P byproduct becomes a highly polar anionic phosphate salt (forcing it into the aqueous layer), while your basic amide product remains neutral (forcing it into the organic layer).

Troubleshooting & FAQ Guide

Q: My LC-MS shows 100% conversion, but my isolated yield is <20% after my standard aqueous workup. Where did my product go? Causality: You likely washed your organic layer with 1M HCl or 5% Citric Acid. Standard amide workups use acidic washes to remove unreacted starting amines. However, because your product contains a basic tertiary amine, the acid wash protonated your product, converting it into a highly water-soluble hydrochloride salt and pulling it entirely into the aqueous waste[1]. Solution: Completely eliminate acidic washes from your protocol. Use saturated aqueous NaHCO₃ to quench the reaction and remove unreacted heptanoic acid and T3P byproducts.

Q: I am trying to purify the product via normal-phase silica gel chromatography, but it streaks severely down the column. How do I fix this? Causality: The basic tertiary nitrogen on the piperazine ring interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing severe tailing and poor resolution. Solution: If chromatography is absolutely necessary, you must passivate the silica. Add 1–5% Triethylamine (Et₃N) or aqueous NH₄OH to your mobile phase (e.g., 90:9:1 DCM:MeOH:NH₄OH). Alternatively, use basic alumina instead of silica gel. However, if you follow the T3P protocol below, chromatography is usually unnecessary.

Q: Do I need to worry about epimerization/racemization during this coupling? Causality: No. Heptanoic acid is a simple, straight-chain aliphatic acid without an alpha-chiral center. Epimerization is a major concern in peptide synthesis where alpha-amino acids are used[2], but it is chemically impossible for this specific substrate. You can safely use excess base and room-temperature conditions without degrading optical purity.

Quantitative Reagent Performance Matrix

The following table summarizes the performance of common coupling reagents specifically for the synthesis of basic amides like N-(heptanoyl)-N'-methylpiperazine.

ParameterT3P (Propylphosphonic Anhydride)EDC / HOBtHATU
Typical Yield >90%70–80%>95%
Byproduct Chemistry Acidic (Phosphonic acid)Basic (Alkyl urea)Acidic (HOAt)
Workup Separation Excellent (Orthogonal)Poor (Co-extracts with product)Moderate
Cost Efficiency High (Industrial standard)MediumLow (Expensive)
Chromatography Required? Rarely (Aqueous wash is sufficient)Almost AlwaysOften

Validated Standard Operating Procedure (SOP)

This protocol utilizes volumetric measurements for ease of use, as heptanoic acid, N-methylpiperazine, and DIPEA are all liquids at room temperature.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Heptanoic acid (1.0 equiv, 10 mmol, 1.42 mL) in Ethyl Acetate (EtOAc) (20 mL). Note: EtOAc is chosen over DMF to allow for direct aqueous workup without solvent swapping.

  • Add N-methylpiperazine (1.1 equiv, 11 mmol, 1.22 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol, 5.22 mL).

Step 2: Activation & Coupling

  • Place the flask in a room-temperature water bath (to absorb mild exothermic heat).

  • Dropwise, add T3P® (50% solution in EtOAc) (1.5 equiv, 15 mmol, ~8.9 mL).

  • Stir the reaction vigorously at room temperature for 2 hours.

  • Self-Validation Check: Spot the reaction on a TLC plate (Eluent: 10% MeOH in DCM with 1% Et₃N). Stain with Iodine or Dragendorff's reagent. The product will appear as a distinct, strongly staining spot with a higher Rf than the starting amine.

Step 3: Orthogonal Aqueous Workup

  • Dilute the reaction mixture with an additional 30 mL of EtOAc.

  • Transfer to a separatory funnel and add 30 mL of saturated aqueous NaHCO₃.

  • Shake vigorously and vent. Allow the layers to separate.

  • Self-Validation Check (Critical): Test the pH of the aqueous layer using pH paper. It must be ≥ 8. If it is acidic, the T3P byproducts have overwhelmed the buffer, and your product is in the water. Add more NaHCO₃ until the aqueous layer is basic.

  • Collect the organic (top) layer. Extract the aqueous layer one more time with 20 mL EtOAc.

Step 4: Isolation

  • Combine the organic layers and wash once with 20 mL of brine (saturated NaCl).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-(heptanoyl)-N'-methylpiperazine as a pale yellow/colorless oil.

Process Visualization

G A Heptanoic Acid + N-Methylpiperazine B Activation & Coupling (T3P + DIPEA, EtOAc) A->B C Aqueous Workup Strategy B->C D Alkaline Wash (pH 8-9) Removes T3P byproducts C->D E CRITICAL: Skip Acid Wash (Prevents product loss) C->E F Organic Phase Extraction (Pure Basic Amide) D->F E->F

Workflow for T3P-mediated coupling and basic workup of N-methylpiperazine amides.

References

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral (Imperial College).[Link]

  • Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. NIH / PMC.[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

Sources

Technical Support Center: Strategies for the Removal of Unreacted 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted 1-methylpiperazine from reaction mixtures. As a common building block in the synthesis of pharmaceuticals, such as cyclizine and sildenafil, and a versatile intermediate in organic synthesis, the effective removal of excess 1-methylpiperazine is a critical step in ensuring product purity.[1][2][3] This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this purification step.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1-methylpiperazine that influence its removal?

A1: Understanding the physicochemical properties of 1-methylpiperazine is the foundation for selecting an appropriate purification strategy. Its basicity, boiling point, and solubility are the most critical parameters.

PropertyValueSignificance for Purification
Boiling Point 138 °C (lit.)[2][4]The relatively high boiling point can make simple distillation challenging if the desired product has a similar or lower boiling point. However, it allows for removal under vacuum if the product is a high-boiling liquid or a stable solid.
pKa pKa1: 4.94, pKa2: 9.09 (at 25°C)[4][5]The two basic nitrogen atoms mean that 1-methylpiperazine can be readily protonated to form water-soluble salts. This is the basis for acidic aqueous extraction (acid wash).
Solubility Soluble in water, ethanol, and diethyl ether.[1][4]Its high water solubility, especially when protonated, is key for extractive workups. Its solubility in common organic solvents means that simple extraction with a neutral aqueous phase is often ineffective.
Density 0.903 g/mL at 25 °C (lit.)[4]Being slightly less dense than water, it will typically be in the upper organic layer during an extraction with an immiscible organic solvent, although this can be solvent-dependent.

Troubleshooting and In-Depth Guides

Q2: My product is a solid and I suspect it is contaminated with 1-methylpiperazine. What is the simplest purification method?

A2: For solid products that are stable in the presence of weak acids and have low solubility in the wash solvent, an acidic wash is the most straightforward and effective method. The principle lies in converting the basic 1-methylpiperazine into its water-soluble salt, which can then be washed away.

Causality Behind the Method: The two nitrogen atoms in 1-methylpiperazine have pKa values of 4.94 and 9.09.[4][5] By washing the solid product with a dilute aqueous acid solution (e.g., pH 2-3), both nitrogen atoms are protonated, forming a highly polar and water-soluble salt (1-methylpiperazinium salt). This salt is then readily removed with the aqueous phase, leaving the purified, less polar solid product behind.[6]

Step-by-Step Protocol: Acidic Wash for a Solid Product

  • Suspend the Solid: Suspend your crude solid product in a suitable organic solvent in which it has minimal solubility.

  • Prepare Acidic Solution: Prepare a dilute aqueous solution of an acid, such as 1 M hydrochloric acid or citric acid.

  • Wash the Slurry: Add the acidic solution to the suspension of your solid and stir vigorously for 15-30 minutes.

  • Isolate the Product: Filter the solid product using a Buchner funnel.

  • Rinse: Wash the collected solid with deionized water to remove any remaining acid and salt, followed by a rinse with a small amount of cold organic solvent to aid in drying.

  • Dry: Dry the purified solid under vacuum.

Q3: I have a reaction mixture in an organic solvent, and both my product and excess 1-methylpiperazine are soluble. How do I proceed?

A3: When both the desired product and the unreacted 1-methylpiperazine are in solution, a liquid-liquid extraction with an acidic aqueous phase is the most common and effective technique.

Expertise in Action: Choosing the Right Acid and Concentration The choice of acid and its concentration is crucial. A dilute solution of a strong acid like HCl (e.g., 1 M) is often effective. However, if your product is acid-sensitive, using a weaker organic acid like citric acid or acetic acid can be a milder alternative. The goal is to lower the pH of the aqueous phase sufficiently to ensure complete protonation of the 1-methylpiperazine without causing degradation of your product.

Workflow for Acidic Liquid-Liquid Extraction

A Reaction Mixture in Organic Solvent B Add immiscible aqueous acid solution (e.g., 1M HCl) A->B C Shake vigorously in a separatory funnel B->C D Allow layers to separate C->D E Aqueous Layer: Contains protonated 1-methylpiperazine salt D->E Drain F Organic Layer: Contains purified product D->F G Repeat wash with acidic solution (2-3x) F->G H Wash with brine to remove residual water G->H I Dry organic layer (e.g., with Na2SO4) H->I J Evaporate solvent I->J K Purified Product J->K

Caption: Workflow for acidic liquid-liquid extraction.

Q4: The acidic wash is not completely removing the 1-methylpiperazine, or my product has some water solubility. What other options do I have?

A4: In cases where extraction is inefficient or the product has some aqueous solubility, scavenger resins provide a powerful alternative. These are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.

Trustworthiness of Scavenger Resins: Scavenger resins offer a self-validating system because they are used in excess and the unreacted resin is simply filtered off. This method avoids the potential for emulsion formation and cross-contamination associated with liquid-liquid extractions.

Types of Scavenger Resins for Amines: For scavenging basic amines like 1-methylpiperazine, resins functionalized with acidic groups are ideal.

  • Sulfonic Acid Resins (e.g., SCX): These are strongly acidic and highly effective at scavenging a wide range of amines.

  • Isocyanate Resins: These react covalently with primary and secondary amines.

  • Resins with Activated Esters: These can acylate the amine, effectively removing it from the solution.

Experimental Protocol: Purification using a Scavenger Resin

  • Choose the Resin: Select a scavenger resin appropriate for your amine (e.g., a sulfonic acid-based resin).

  • Dissolve Crude Product: Dissolve your crude product in a suitable organic solvent (e.g., dichloromethane, THF).

  • Add Resin: Add the scavenger resin to the solution (typically 2-5 equivalents relative to the amount of 1-methylpiperazine).

  • Agitate: Gently agitate the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the reaction by TLC or LC-MS to determine when the 1-methylpiperazine has been consumed.

  • Filter: Filter the mixture to remove the resin.

  • Rinse: Wash the resin with a small amount of the solvent to ensure complete recovery of the product.

  • Isolate Product: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.

Q5: Can I use distillation to remove 1-methylpiperazine?

A5: Distillation is a viable option, particularly on a larger scale, but its success depends on the boiling point difference between 1-methylpiperazine and your product.

  • Fractional Distillation: If your product has a significantly higher boiling point (a difference of at least 25-30 °C), fractional distillation under atmospheric or reduced pressure can be effective.[7]

  • Extractive Distillation: For mixtures where the boiling points are very close, extractive distillation can be employed. This involves adding a high-boiling solvent (an entrainer) that selectively interacts with one component, altering its relative volatility. For instance, ethylene glycol has been used to separate N-methylpiperazine from piperazine by forming a complex with piperazine, allowing the N-methylpiperazine to be distilled off.[8] A similar principle could be applied depending on the nature of the desired product.

Decision Tree for Purification Method Selection

Start Crude Product with 1-Methylpiperazine IsProductSolid Is the product a solid? Start->IsProductSolid IsProductAcidStable Is the product acid-stable? IsProductSolid->IsProductAcidStable Yes LiquidLiquid Perform Acidic Liquid-Liquid Extraction IsProductSolid->LiquidLiquid No (Product is in solution) AcidWash Perform Acidic Wash of the Solid IsProductAcidStable->AcidWash Yes ScavengerResin Use Scavenger Resin IsProductAcidStable->ScavengerResin No End Purified Product AcidWash->End Purified Product IsProductAcidStable2 Is the product acid-stable? LiquidLiquid->IsProductAcidStable2 Is product acid-stable? LiquidLiquid->End Purified Product Distillation Consider Distillation or Chromatography ScavengerResin->Distillation If still impure ScavengerResin->End Purified Product Distillation->End IsProductAcidStable2->LiquidLiquid Yes IsProductAcidStable2->ScavengerResin No

Caption: Decision tree for selecting a purification method.

References

  • Separation of n-methyl piperazine from mixtures thereof with piperazine. (Patent)
  • 1-Methylpiperazine | C5H12N2. PubChem. [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [Link]

  • Method for preparing 1-methylpiperazine. (Patent)
  • How do I remove piperazine from the solid compound? ResearchGate. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

  • Purification of piperazine. (Patent)
  • High-loading scavenger resins for combinatorial chemistry. ResearchGate. [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • N-Methylpiperazine. Wikipedia. [Link]

  • N-METHYLPIPERAZINE. Ataman Kimya. [Link]

  • N-Methylpiperazine. Kubochem. [Link]

  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI. [Link]

Sources

Technical Support Center: Resolving Stability Issues of Piperazine Amides During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperazine amide stability. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered during the storage and handling of piperazine amide compounds. By understanding the underlying degradation mechanisms, you can implement effective strategies to ensure the integrity and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of piperazine amides.

Q1: My piperazine amide-containing compound shows decreasing potency over time in an aqueous solution. What are the likely causes?

A1: The primary causes of degradation for piperazine amides in aqueous solutions are hydrolysis and oxidation. The amide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, breaking down into a carboxylic acid and an amine.[1] Additionally, the nitrogen atoms in the piperazine ring are prone to oxidation, which can lead to the formation of N-oxides and other degradation byproducts.[2] The stability of piperazine derivatives is also highly dependent on the pH of the solution.[2][3]

Q2: I've observed a color change in my solid piperazine amide compound after storing it on the shelf. What could be the cause?

A2: A color change in a solid-state piperazine amide is often indicative of degradation. The two most common culprits are photodecomposition and oxidation. Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[2] The solid compound can also react with atmospheric oxygen, leading to the formation of colored oxidative degradation products.[2]

Q3: My experimental results with a specific batch of a piperazine amide are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent experimental results are a strong indicator of compound degradation.[2] If you notice a loss of biological activity, altered pharmacokinetic profiles, or changes in physical properties like solubility or appearance, it is critical to assess the stability of your compound under your specific storage and experimental conditions. It is always best practice to use freshly prepared solutions whenever possible.[2]

Q4: What are the best general practices for storing piperazine amide compounds to ensure their stability?

A4: To maximize stability, piperazine amides should be stored in tightly sealed, light-resistant containers, preferably under an inert atmosphere like nitrogen or argon to minimize oxidation.[2] For solid compounds, storage at controlled room temperature or refrigerated conditions is recommended. Solutions should be prepared fresh. If storage of solutions is unavoidable, they should be kept at low temperatures (-20°C or -80°C) in single-use aliquots to prevent multiple freeze-thaw cycles.[2]

II. Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a more in-depth guide to identifying and addressing specific stability issues with piperazine amides.

Issue: Degradation in Aqueous Formulations

If you suspect your piperazine amide is degrading in an aqueous solution, a systematic approach is necessary to identify the cause and find a solution.

2.1.1. Identifying the Degradation Pathway

The first step is to determine the primary degradation pathway, which is often hydrolysis or oxidation. A forced degradation study can provide valuable insights.

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the piperazine amide under various stress conditions to identify potential degradation products and pathways.

Materials:

  • Piperazine amide compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

  • pH meter

  • Incubator or water bath

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of your piperazine amide in 0.1 M HCl. Heat the solution at 60°C for 24 hours. At specific time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize it with an equivalent amount of NaOH, and dilute it to a suitable concentration for HPLC analysis.[2]

  • Base Hydrolysis: Dissolve a known concentration of your piperazine amide in 0.1 M NaOH. Heat the solution at 60°C for 24 hours. At specific time points, take an aliquot, neutralize it with an equivalent amount of HCl, and dilute for HPLC analysis.[2]

  • Oxidative Degradation: Dissolve a known concentration of your piperazine amide in a solution of 3% H₂O₂. Store the solution at room temperature for 24 hours. At specific time points, take an aliquot and dilute for HPLC analysis.

  • HPLC Analysis: Analyze the samples from each condition using a stability-indicating HPLC method. This method should be able to separate the parent piperazine amide from its degradation products.

2.1.2. Mitigation Strategies for Aqueous Instability

Based on the results of your forced degradation study, you can implement the following strategies:

Degradation PathwayMitigation StrategyMechanism of Action
Hydrolysis pH Optimization: Conduct a pH-stability profile to find the pH at which the compound is most stable and buffer the formulation accordingly.[2]The rate of amide hydrolysis is often pH-dependent. Finding the optimal pH minimizes the catalytic effect of H⁺ or OH⁻ ions.
Co-solvents: Add co-solvents like propylene glycol or ethanol to the formulation.Co-solvents can reduce the water activity, thereby slowing down the hydrolysis rate.
Lyophilization: For highly sensitive compounds, freeze-drying to create a powder for reconstitution can prevent aqueous instability during storage.[2]Removing water from the formulation eliminates the medium for hydrolysis to occur.
Oxidation Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into the formulation.[2]Antioxidants are readily oxidized and will be consumed before the piperazine amide.
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA).[2]Chelating agents bind to metal ions, preventing them from catalyzing oxidative reactions.[4]
Inert Atmosphere: During preparation and storage, sparge the solution with an inert gas like nitrogen or argon and store in a tightly sealed container.[2]Removing oxygen from the formulation environment prevents oxidative degradation.
Issue: Solid-State Instability

Degradation in the solid state is often slower than in solution but can still be a significant issue over long-term storage.

2.2.1. Identifying the Cause of Solid-State Degradation

The primary drivers of solid-state degradation are often light and oxygen.

Experimental Protocol: Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing.[5][6][7]

Materials:

  • Piperazine amide compound (solid)

  • Photostability chamber equipped with a light source capable of emitting both UV and visible light

  • Light-resistant containers (e.g., amber glass vials)

  • Transparent containers (e.g., clear glass vials)

  • HPLC system

Procedure:

  • Sample Preparation: Place the solid piperazine amide in both transparent and light-resistant containers. The light-resistant container will serve as a dark control.

  • Exposure: Expose the samples to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[8]

  • Analysis: After the exposure period, analyze the samples from both the transparent and light-resistant containers by HPLC to determine the extent of degradation.

2.2.2. Mitigation Strategies for Solid-State Instability
IssueMitigation StrategyMechanism of Action
Photodecomposition Light-Resistant Packaging: Store the compound in amber-colored or opaque containers.[2]This prevents light from reaching the compound and initiating degradation.
Controlled Lighting: Conduct experiments and handling under subdued lighting conditions.[2]Minimizes light exposure during handling and use.
Oxidation Inert Atmosphere Packaging: Store the compound in a container that has been flushed with an inert gas like nitrogen or argon.This displaces oxygen, preventing oxidative degradation.
Tightly Sealed Containers: Use containers with a tight seal to minimize exposure to atmospheric oxygen and moisture.[2]Reduces the ingress of oxygen and water vapor.

III. Advanced Analytical Techniques for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the stability of piperazine amides.

Developing a Stability-Indicating HPLC Method

An HPLC method is considered "stability-indicating" if it can accurately quantify the parent drug and separate it from all potential degradation products without interference.

Troubleshooting HPLC Method Development:

  • Column Selection: While C18 columns are a common starting point, the basic nature of piperazine amides may require a different selectivity. Consider trying phenyl-hexyl or cyano columns. For highly polar piperazine derivatives that are not well-retained on traditional reversed-phase columns, alternative approaches like hydrophilic interaction liquid chromatography (HILIC) or the use of ion-pairing reagents may be necessary.[2][9]

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of basic compounds. Experiment with different pH values to achieve optimal separation.[2][3]

  • Organic Modifier: Varying the type (e.g., acetonitrile, methanol) and proportion of the organic solvent can alter the selectivity of the separation.[2]

  • Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient elution program, where the mobile phase composition is changed over time, can often resolve closely eluting peaks.[2]

Visualizing Degradation Pathways

Understanding the potential degradation pathways of piperazine amides can aid in the development of targeted stabilization strategies.

PiperazineAmide Piperazine Amide HydrolysisProducts Carboxylic Acid + Piperazine Derivative PiperazineAmide->HydrolysisProducts H₂O (Acid/Base) OxidationProducts N-Oxide PiperazineAmide->OxidationProducts O₂ / Peroxides PhotodegradationProducts Various Degradants PiperazineAmide->PhotodegradationProducts Light (UV/Vis)

Caption: Major degradation pathways for piperazine amides.

Experimental Workflow for Stability Assessment

A systematic workflow is essential for a comprehensive stability assessment of a piperazine amide.

Start Start: New Piperazine Amide Compound ForcedDegradation Forced Degradation Study (Acid, Base, Oxidation, Light) Start->ForcedDegradation LongTermStability Long-Term Stability Study (ICH Conditions) Start->LongTermStability MethodDevelopment Develop Stability-Indicating HPLC Method ForcedDegradation->MethodDevelopment IdentifyDegradants Identify Major Degradation Products (e.g., using LC-MS) MethodDevelopment->IdentifyDegradants FormulationDevelopment Formulation & Packaging Optimization IdentifyDegradants->FormulationDevelopment LongTermStability->FormulationDevelopment FinalProduct Stable Product FormulationDevelopment->FinalProduct

Caption: Workflow for assessing and ensuring the stability of piperazine amides.

IV. Conclusion

The stability of piperazine amides is a critical factor that can influence the accuracy and reproducibility of research and the viability of drug development programs. By understanding the fundamental principles of amide degradation and implementing the systematic troubleshooting and mitigation strategies outlined in this guide, researchers can ensure the integrity of their compounds and the reliability of their scientific findings.

V. References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(38), 12462-12472.

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Q-Lab.

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. University of Calgary.

  • Rony, A. H., et al. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 16(9), 13-14.

  • Sielc.com. (2012). HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.

  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. PharmaGrowthHub.

Sources

Technical Support Center: Minimizing Side Reactions in the Acylation of Methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the acylation of 1-methylpiperazine. This resource is tailored for researchers, scientists, and drug development professionals to effectively troubleshoot and minimize side reactions in this crucial synthetic transformation. The following information is structured to address specific experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section.

I. Troubleshooting Guide: Common Issues and Solutions

This section directly addresses the most common problems encountered during the acylation of 1-methylpiperazine, offering probable causes and actionable solutions grounded in chemical principles.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
1. Formation of a Di-acylated or Over-acylated Byproduct The primary nitrogen of the desired mono-acylated product is still nucleophilic enough to react with a second equivalent of the acylating agent.Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent. A large excess will drive the reaction towards di-acylation. Slow Addition: Add the acylating agent dropwise, especially at the beginning of the reaction. This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic 1-methylpiperazine over the less nucleophilic mono-acylated product.[1] Low Temperature: Perform the addition of the acylating agent at a reduced temperature (e.g., 0 °C) to decrease the rate of the second acylation, which typically has a higher activation energy.[2]
2. Significant Amount of Unreacted 1-Methylpiperazine Insufficiently Reactive Acylating Agent: The electrophilicity of the acylating agent (e.g., an ester or anhydride) may be too low. Steric Hindrance: The acylating agent or the 1-methylpiperazine may be sterically bulky, slowing down the reaction. Inadequate Base: The base may not be strong enough to effectively neutralize the acid byproduct, leading to protonation of the starting material and reducing its nucleophilicity.Use a More Reactive Acylating Agent: Switch from an anhydride or ester to a more electrophilic acyl chloride.[3][4] Employ a Coupling Agent: For carboxylic acids, use a coupling agent like 1,1'-Carbonyldiimidazole (CDI) or a phosphonium salt to form a highly reactive intermediate.[1][5] Increase Reaction Temperature: After the initial addition at low temperature, the reaction can be allowed to warm to room temperature or gently heated to drive it to completion.[2] Choose an Appropriate Base: Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine in stoichiometric amounts to scavenge the acid byproduct.[2]
3. Hydrolysis of the Acylating Agent Presence of water in the reaction mixture.Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents. This is particularly critical when using highly reactive acylating agents like acyl chlorides.[2]
4. Formation of a Symmetric Urea Byproduct This occurs when using phosgene, triphosgene, or CDI as the acylating agent, where two molecules of 1-methylpiperazine react with one molecule of the carbonyl source.[6][7]Control Order of Addition: When using reagents like CDI, first react the carboxylic acid with CDI to form the acyl imidazolide intermediate before adding the 1-methylpiperazine.[1] This pre-activation minimizes the presence of free CDI that can react with the amine. For isocyanates, direct reaction with the amine is typically clean.[7]
5. Difficult Purification of the Product The polarity of the product may be very similar to that of the starting material or byproducts.Aqueous Workup: A carefully planned aqueous workup can remove many impurities. For example, an acidic wash can remove unreacted 1-methylpiperazine, while a basic wash can remove acidic byproducts. Chromatography: Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine) to separate the desired product.[2] Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.[3]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the acylation of 1-methylpiperazine, offering insights into reaction design and optimization.

Q1: What is the primary challenge in the acylation of 1-methylpiperazine compared to unsubstituted piperazine?

While both are nucleophilic, 1-methylpiperazine presents a unique challenge. Unlike piperazine, where the main side reaction is di-acylation due to the presence of two secondary amines, 1-methylpiperazine has a secondary and a tertiary amine. The primary challenge is to achieve selective N-acylation at the secondary amine without side reactions involving the tertiary amine, such as quaternization, especially with highly reactive acylating agents or under forcing conditions.

Q2: How does the choice of acylating agent affect the reaction outcome?

The reactivity of the acylating agent is a critical parameter.

  • Acyl Chlorides: These are highly reactive and generally provide good yields. However, their high reactivity can sometimes lead to side reactions if conditions are not carefully controlled. They also produce HCl as a byproduct, which must be neutralized by a base.[4]

  • Acid Anhydrides: These are less reactive than acyl chlorides and can offer better control. They are a good choice for less hindered systems.[8]

  • Carboxylic Acids (with coupling agents): This is a versatile method that allows for the use of a wide range of carboxylic acids. The choice of coupling agent (e.g., CDI, HBTU, BOP) can be tailored to the specific substrates.[1][5]

  • Esters: Phenyl esters or other activated esters can be used, often under milder conditions, which can be advantageous for sensitive substrates.[9]

Q3: What is the role of the base in this reaction, and how do I choose the right one?

The base plays a crucial role in neutralizing the acidic byproduct (e.g., HCl from an acyl chloride) generated during the reaction. Protonation of the 1-methylpiperazine by this acid would render it non-nucleophilic and halt the reaction.

  • Non-Nucleophilic Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used. They are basic enough to scavenge the acid but are too sterically hindered to compete with 1-methylpiperazine as nucleophiles.[2]

  • Inorganic Bases: In some cases, inorganic bases like potassium carbonate can be used, particularly in polar aprotic solvents like DMF or acetonitrile.

Q4: Can temperature be used to control the selectivity of the reaction?

Yes, temperature is a key parameter for controlling selectivity.

  • Initial Addition: It is often beneficial to add the acylating agent at a low temperature (e.g., 0 °C). This reduces the rate of all reactions but can disproportionately slow down undesired side reactions that may have a higher activation energy.[2]

  • Reaction Progression: After the initial addition, the reaction mixture is often allowed to warm to room temperature to ensure the reaction proceeds to completion in a reasonable timeframe.[2] Gentle heating may be required for less reactive substrates, but this should be monitored carefully to avoid byproduct formation.

Q5: What are the best analytical techniques to monitor the progress of the reaction?
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product.[2] Staining with an appropriate reagent (e.g., ninhydrin for the secondary amine of the starting material) can be helpful.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that provides both separation and mass information, allowing for the confident identification of the starting material, product, and any significant byproducts.

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Acylation using an Acyl Chloride

This protocol outlines a standard method for the acylation of 1-methylpiperazine with an acyl chloride.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-methylpiperazine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.[2]

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Acylation of a Carboxylic Acid using a Coupling Agent (CDI)

This method is suitable when the acylating agent is a carboxylic acid.

  • Activation of Carboxylic Acid: In a separate dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or DMF). Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) and stir at room temperature for 30-60 minutes until gas evolution ceases, indicating the formation of the acyl imidazolide.[1]

  • Acylation: Add 1-methylpiperazine (1.2 equivalents) to the activated carboxylic acid solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

IV. Visual Diagrams

Reaction Scheme and Potential Side Products

methylpiperazine 1-Methylpiperazine desired_product Desired Product (1-Acyl-4-methylpiperazine) methylpiperazine->desired_product Acylation (Primary Pathway) acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->desired_product diacylated_product Di-acylated Byproduct (Hypothetical, less common) acyl_chloride->diacylated_product desired_product->diacylated_product Over-acylation (Side Reaction) hcl HCl base Base (e.g., Et3N) base->hcl Neutralizes

Caption: General acylation of 1-methylpiperazine and potential over-acylation side reaction.

Troubleshooting Workflow

start Acylation Reaction of 1-Methylpiperazine monitor Monitor Reaction (TLC, LC-MS) start->monitor issue Side Reaction or Low Yield? monitor->issue unreacted_sm Unreacted Starting Material issue->unreacted_sm Yes (Low Yield) byproduct Byproduct Formation issue->byproduct Yes (Impurity) hydrolysis Hydrolysis of Acylating Agent issue->hydrolysis Yes (Impurity) success Successful Reaction & Purification issue->success No solution_sm Increase Temp. Use More Reactive Acylating Agent Check Base Stoichiometry unreacted_sm->solution_sm solution_sm->monitor Re-run Reaction solution_byproduct Lower Temp. Slow Addition of Acylating Agent Check Stoichiometry byproduct->solution_byproduct solution_byproduct->monitor Re-run Reaction solution_hydrolysis Use Anhydrous Conditions hydrolysis->solution_hydrolysis solution_hydrolysis->monitor Re-run Reaction

Caption: A logical workflow for troubleshooting common issues in the acylation of 1-methylpiperazine.

V. References

  • Google Patents. US2905673A - Method for preparing 1-methylpiperazine. Available from: .

  • ResearchGate. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Available from: [Link].

  • Google Patents. US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine. Available from: .

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link].

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link].

  • ResearchGate. Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. Available from: [Link].

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link].

  • PMC. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Available from: [Link].

  • Google Patents. US2919275A - Purification of piperazine. Available from: .

  • Google Patents. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Available from: .

  • Beilstein Journal of Organic Chemistry. Opportunities and challenges for direct C–H functionalization of piperazines. Available from: [Link].

  • ResearchGate. A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Available from: [Link].

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link].

  • PMC. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Available from: [Link].

  • Beilstein Journal of Organic Chemistry. Opportunities and challenges for direct C–H functionalization of piperazines. Available from: [Link].

  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. Available from: [Link].

  • Canadian Science Publishing. Synthesis and characterization of a series of 1-methyl-4-[2-aryl-1-diazenyl]piperazines and a series of ethyl 4-[2-aryl-1-diazenyl]-1-piperazinecarboxylates. Available from: [Link].

  • MDPI. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. Available from: [Link].

  • PMC. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Available from: [Link].

  • PubMed. Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. Available from: [Link].

  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link].

  • Google Patents. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine. Available from: .

  • PubMed. Design, synthesis, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase inhibitors. Available from: [Link].

  • organic-chemistry.org. Urea Formation - Common Conditions. Available from: [Link].

  • Sciforum. Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Available from: [Link].

  • Taylor & Francis Online. Acetylation – Knowledge and References. Available from: [Link].

  • ResearchGate. Preparation of 1-amino-4-methylpiperazine. Available from: [Link].

Sources

Overcoming hygroscopic nature of piperazine derivatives in handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly reactive and moisture-sensitive pharmaceutical intermediates. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will explore the fundamental thermodynamic and structural causality behind the hygroscopic behavior of piperazine derivatives, providing you with self-validating workflows and engineered solutions to ensure the integrity of your drug development pipelines.

Section 1: Core Causality & Mechanism

Why are Piperazine Derivatives so Hygroscopic? Piperazine (


) is a cyclic secondary diamine. Its extreme hygroscopicity is driven by the two secondary amine groups within its ring, which act as highly active hydrogen-bond donors and acceptors. When exposed to ambient air, anhydrous piperazine derivatives undergo rapid deliquescence—absorbing atmospheric water to form hydrates (commonly hexahydrates) and reacting with atmospheric carbon dioxide to form carbamates[1].

In pharmaceutical manufacturing, this moisture uptake increases the thickness of the adsorbed liquid layer on the powder particles. This strengthens liquid bridges between particles, leading to severe clumping, caking, and the deterioration of downstream processes like tablet compression and coating[2].

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my anhydrous piperazine derivative rapidly degrade into a sticky paste during routine benchtop weighing, and how can I prevent it? Causality: The rapid transition from a free-flowing powder to a sticky paste is a phase change known as deliquescence. Because the vapor pressure of the saturated aqueous solution of piperazine is lower than the partial pressure of water vapor in standard ambient air, the compound thermodynamically drives water condensation onto its surface until it dissolves itself. Solution: Weighing and handling must never be performed on an open bench. You must break the thermodynamic drive by manipulating the environment. Handle the material exclusively inside a glovebox or isolator purged with dry nitrogen or argon, maintaining a Relative Humidity (RH) of


 at 25°C[2].

Q2: We are developing an oral solid dosage form of a piperazine derivative, but its hygroscopicity is causing caking during tablet compression. What formulation strategies can inherently prevent this? Causality: Traditional physical barriers (like desiccants or standard film coatings) only delay moisture uptake; they do not alter the API's inherent affinity for water. Solution: Employ Crystal Engineering via Co-crystallization . By introducing specific co-formers (such as benzoic acid derivatives), the highly reactive nitrogen sites on the piperazine ring are occupied by strong hydrogen bonds from the co-former. This effectively "tucks away" the hygroscopic active sites within a stable crystal lattice, neutralizing the molecule's ability to bind with atmospheric moisture[3]. For example, forming cocrystals with 3,5-dinitrobenzoic acid (DNBA) has been shown to reduce mass moisture uptake from over 25% to a mere 0.03% at 90% RH[4].

Q3: How can I accurately quantify the moisture uptake of a new piperazine-based API to determine its exact packaging requirements? Causality: Standard equilibrium moisture tests often fail because they do not account for the initial moisture already present in the sample, leading to skewed, non-reproducible data. Solution: You must utilize a modified Gravimetric Sorption Analysis (GSA) that incorporates a strict dry pre-treatment step. By forcing the sample to a true anhydrous baseline at 0% RH before exposing it to high humidity, the resulting weight gain data becomes a self-validating metric of true hygroscopicity[5].

Section 3: Quantitative Hygroscopicity Data

To standardize handling protocols across your laboratory, classify your synthesized piperazine derivatives using the European Pharmacopoeia (Ph. Eur.) criteria, modified for precise environmental control[5].

Hygroscopicity CategoryMass Increase (

) at 25°C / 80% RH
Physical State & Handling Implication
Non-hygroscopic

Remains a free-flowing powder; ideal for direct compression.
Slightly hygroscopic

Minimal clumping; standard HDPE packaging is usually sufficient.
Moderately hygroscopic

Significant caking; requires controlled RH (

) during handling.
Very hygroscopic

Severe stickiness; demands isolators and foil-foil moisture-barrier packaging.
Deliquescent Forms a liquid solutionComplete structural loss; typical of raw anhydrous piperazine. Requires chemical modification.

Section 4: Validated Experimental Protocols & Workflows

Protocol 1: Modified Gravimetric Sorption Analysis (GSA)

Objective: Accurately determine the true moisture uptake profile of piperazine derivatives by establishing a self-validating anhydrous baseline.

  • Equilibration: Place 300–500 mg of the piperazine sample in a desiccator at 25°C and 60% RH to mimic standard long-term ICH storage conditions[5].

  • Dry Pre-treatment (Critical Step): Transfer the sample to a 40°C environment at 0% RH until a stable weight is achieved. Causality: This establishes a true anhydrous baseline (

    
    ), ensuring the final calculation reflects actual hygroscopicity rather than a mixed hydrated state[5].
    
  • Moisture Sorption: Expose the thoroughly dried sample to 25°C and 80% RH (maintained using a saturated ammonium chloride salt solution) for exactly 24 hours[5].

  • Measurement & Calculation: Weigh the final sample (

    
    ) and calculate the percentage weight gain: 
    
    
    
    .

GSA S1 Step 1: Equilibration 25°C, 60% RH S2 Step 2: Dry Pre-treatment 40°C, 0% RH (Baseline) S1->S2 S3 Step 3: Moisture Sorption 25°C, 80% RH for 24h S2->S3 S4 Step 4: Weight Gain Calculation (ΔW) S3->S4

Caption: Three-step Gravimetric Sorption Analysis (GSA) for moisture profiling.

Protocol 2: Co-Crystallization to Neutralize Piperazine Hygroscopicity

Objective: Mask the hydrophilic nitrogen sites of piperazine via supramolecular self-assembly to prevent atmospheric moisture absorption.

  • Co-former Selection: Select a suitable hydrogen-bond donating co-former, such as p-aminobenzoic acid (PABA) or 3,5-dinitrobenzoic acid (DNBA)[4].

  • Dissolution: Dissolve equimolar amounts of the piperazine derivative and the selected co-former in a minimal volume of a hot, anhydrous organic solvent (e.g., anhydrous ethanol).

  • Self-Assembly: Stir the solution at 60°C for 2 hours. Causality: The thermal energy allows the active hydrogen of the benzoic acid to form strong, stable hydrogen bonds with the N-acceptor atoms of the piperazine ring[4].

  • Crystallization & Harvesting: Slowly cool the solution to room temperature (25°C). Isolate the resulting co-crystals via vacuum filtration and dry under a vacuum at 40°C for 12 hours. The resulting lattice tucks the hygroscopic active sites away from environmental exposure[3].

G N1 Raw Piperazine Derivative N2 Glovebox / Isolator (RH < 20%, 25°C) N1->N2 Storage & Weighing N3 Gravimetric Sorption Analysis (GSA) N2->N3 Profiling N4 Co-crystallization (Occupy N-H sites) N3->N4 High Moisture Uptake N5 Stable API Formulation N4->N5 Reduced Hygroscopicity

Caption: Workflow for handling and stabilizing hygroscopic piperazine derivatives.

Section 5: References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. nih.gov.

  • New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. nih.gov.

  • Piperazine. Wikipedia.

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. jocpr.com.

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. asiapharmaceutics.info.

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Technical Support Center: Synthesis of 1-(4-Methylpiperazin-1-yl)heptan-1-one via Alternative Coupling Agents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we recognize that synthesizing 1-(4-methylpiperazin-1-yl)heptan-1-one presents unique physical chemistry challenges. While coupling an unhindered aliphatic acid (heptanoic acid) with a secondary amine (1-methylpiperazine) seems straightforward, the presence of the highly basic tertiary amine on the piperazine ring complicates downstream purification.

Traditional carbodiimides like DCC generate dicyclohexylurea (DCU), which is notoriously difficult to separate from highly soluble, basic products like ours. To bypass chromatographic bottlenecks, this guide focuses on alternative coupling agents —specifically T3P and CDI—that yield water-soluble or volatile byproducts, enabling pure isolation through simple liquid-liquid extraction.

Mechanistic Workflow & Agent Selection

Understanding the activation pathway is critical for troubleshooting. Both T3P and CDI avoid the formation of the problematic O-acylisourea intermediates seen with traditional carbodiimides, instead utilizing mixed anhydrides and acyl imidazoles, respectively.

Workflow HA Heptanoic Acid (Aliphatic Acid) T3P T3P / DIPEA Activation HA->T3P Pathway A CDI CDI Activation HA->CDI Pathway B MP 1-Methylpiperazine (2° Amine Nucleophile) Int_T3P Mixed Anhydride Intermediate MP->Int_T3P Int_CDI Acyl Imidazole Intermediate MP->Int_CDI T3P->Int_T3P CDI->Int_CDI CO2 Evolution Product 1-(4-Methylpiperazin-1-yl)heptan-1-one (Target Amide) Int_T3P->Product + Nucleophile Int_CDI->Product + Nucleophile - Imidazole

Mechanistic pathways for heptanoic acid amidation using T3P and CDI coupling agents.

Quantitative Comparison of Alternative Coupling Agents

When selecting your reagent, consider the trade-offs between activation time, atom economy, and byproduct removal.

Coupling AgentActivated IntermediateActivation TimeReaction TempPrimary ByproductByproduct Removal StrategyTypical Yield (2° Amines)
T3P (Propylphosphonic anhydride)Mixed Anhydride< 5 mins0 °C to RTWater-soluble phosphonic acidsMild basic aqueous wash (NaHCO₃)85 - 95%[1]
CDI (1,1'-Carbonyldiimidazole)Acyl Imidazole30 - 60 minsRT to 50 °CImidazole, CO₂ gasMild acidic aqueous wash (Dilute HCl)75 - 90%[2]
DPDTC (2,2′-dipyridyldithiocarbonate)Thioester10 - 30 minsRT (Flow)2-MercaptopyridineRecyclable via flow-to-flow systems> 90%[3]

Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes; they are designed as self-validating systems. Visual and physical cues are embedded into the steps to confirm chemical causality in real-time.

Protocol A: T3P-Mediated Amidation (Recommended for Scale-Up)

T3P is exceptionally mild and generates highly water-soluble byproducts, making it ideal for synthesizing our basic target molecule[1].

  • Substrate Dissolution: Dissolve 1.0 eq of heptanoic acid and 1.2 eq of 1-methylpiperazine in anhydrous Ethyl Acetate (EtOAc) at room temperature.

    • Causality: EtOAc is chosen because it seamlessly transitions from a reaction solvent to an extraction solvent during workup.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation Check: The solution must remain completely clear. If a precipitate forms, it indicates premature salt formation; ensure your EtOAc is strictly anhydrous.

  • Activation: Cool the flask to 0–5 °C. Dropwise, add 1.5 eq of T3P (supplied as a 50% w/w solution in EtOAc).

    • Causality: The dropwise addition controls the exothermic formation of the mixed anhydride.

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Phase-Separation Workup: Quench with saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes the T3P phosphonic acid byproducts, pulling them entirely into the aqueous layer while the lipophilic heptyl chain keeps the target amide in the organic EtOAc layer.

Protocol B: CDI-Mediated Amidation (Atom-Economical Alternative)

CDI is cost-effective and avoids the need for auxiliary tertiary bases, but it requires strict moisture control[2].

  • Acid Activation: Dissolve 1.0 eq of heptanoic acid in anhydrous THF. Portion-wise, add 1.1 eq of CDI at room temperature.

    • Self-Validation Check (Critical): You must observe vigorous bubbling (CO₂ gas evolution). Do not proceed to the next step until all gas evolution has completely ceased (usually 30–60 minutes). The cessation of bubbling is your thermodynamic proof that the acyl imidazole intermediate has fully formed[2].

  • Nucleophilic Attack: Add 1.2 eq of 1-methylpiperazine. Stir at room temperature. If the reaction stalls, heat to 50 °C.

    • Causality: Secondary amines are sterically hindered. Because acyl imidazoles are slightly less reactive than mixed anhydrides, gentle heating provides the activation energy required for the piperazine to displace the imidazole ring[3].

  • Workup: Concentrate the THF in vacuo, redissolve in Dichloromethane (DCM), and wash with 0.5 M HCl.

    • Causality: The dilute acid protonates the cleaved imidazole byproduct, pulling it into the aqueous phase. Caution: Do not use strong acid, or you will protonate the target molecule's tertiary amine and lose your product to the aqueous layer.

Troubleshooting Guide (Q&A)

Q: During the T3P workup, I am experiencing a severe, unbreakable emulsion. How do I resolve this? A: Emulsions in this specific synthesis are caused by the product itself. 1-(4-methylpiperazin-1-yl)heptan-1-one acts as a surfactant because it possesses a lipophilic tail (the 7-carbon heptyl chain) and a hydrophilic, basic head (the piperazine ring). Solution: Adjust the pH of your aqueous wash to >9 using saturated Na₂CO₃. This fully deprotonates the tertiary amine on the piperazine, maximizing the molecule's lipophilicity, forcing it entirely into the organic phase, and immediately breaking the emulsion.

Q: My CDI coupling is stalling at the activation step; I see no CO₂ bubbles. A: Your solvent or reagents are wet. CDI is highly sensitive to water and will rapidly hydrolyze into imidazole and CO₂ before it can react with the heptanoic acid. Always use freshly opened anhydrous THF and store CDI in a desiccator.

Q: I am seeing a double-acylation byproduct in my LCMS. Is this possible? A: No. 1-methylpiperazine contains one secondary amine and one tertiary amine. The tertiary amine cannot be acylated under standard T3P or CDI conditions. If you see a higher mass byproduct, it is likely that your 1-methylpiperazine reagent has degraded or contains unmethylated piperazine impurities. Verify the purity of your starting amine via NMR.

Frequently Asked Questions (FAQs)

Q: Can I monitor the CDI activation step by Thin Layer Chromatography (TLC)? A: No. The acyl imidazole intermediate is highly sensitive to moisture and silica. If you spot it on a TLC plate, it will instantly hydrolyze back into heptanoic acid, giving you a false negative for activation[2]. Rely entirely on the visual cessation of CO₂ evolution to validate this step.

Q: Why shouldn't I just use an acid chloride (e.g., using Thionyl Chloride) instead of these coupling agents? A: While heptanoyl chloride is easy to synthesize, the use of thionyl chloride generates corrosive HCl and SO₂ gases[2]. Furthermore, reacting an acid chloride with 1-methylpiperazine requires a strict stoichiometric excess of base to prevent the basic piperazine from forming an unreactive hydrochloride salt. T3P and CDI offer much milder, safer, and highly scalable alternatives without the need for harsh halogenated reagents.

Q: Can this reaction be adapted for continuous flow chemistry? A: Yes. Amide bond formation is one of the most successfully translated reactions into flow chemistry[3]. However, CDI is less ideal for flow due to the generation of CO₂ gas, which disrupts plug-flow dynamics. For flow systems, reagents like DPDTC or T3P are vastly superior as they maintain a homogenous liquid state throughout the reactor[3].

References

  • Amide synthesis by acylation - Organic Chemistry Portal.organic-chemistry.org.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.ACS Sustainable Chemistry & Engineering.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview.ResearchGate.
  • Amide bond formation: beyond the myth of coupling reagents.Luxembourg Bio Technologies.

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(4-methylpiperazin-1-yl)heptan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Spectrum of 1-(4-methylpiperazin-1-yl)heptan-1-one: A Comparative Analysis for Pharmaceutical Research

Executive Summary: This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(4-methylpiperazin-1-yl)heptan-1-one, a compound representative of N-acylpiperazine scaffolds prevalent in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple peak list to explore the nuanced spectral features arising from the molecule's unique structural components. We will dissect the predicted spectrum proton-by-proton, paying special attention to the conformational isomerism (rotamers) that complicates the piperazine signals. By comparing the spectrum with structurally related alternatives, this guide offers researchers the data and rationale needed for confident structural verification and impurity profiling in drug development.

Introduction: The Structural Significance of N-Acylpiperazines

The piperazine ring is a privileged scaffold in drug design, appearing in a vast array of therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1][2] When acylated, as in the case of 1-(4-methylpiperazin-1-yl)heptan-1-one, the resulting amide linkage introduces specific electronic and conformational characteristics that are directly observable by Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate interpretation of the ¹H NMR spectrum is therefore paramount for confirming the identity, purity, and structure of such compounds.

This guide provides an expert analysis of the key spectral features of 1-(4-methylpiperazin-1-yl)heptan-1-one, focusing on the interplay between the heptanoyl lipid chain and the N-methylpiperazine headgroup.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure of 1-(4-methylpiperazin-1-yl)heptan-1-one presents several distinct proton environments. The following analysis breaks down the expected chemical shifts (in CDCl₃), multiplicities, and integration values for each signal.

Caption: Labeled structure of 1-(4-methylpiperazin-1-yl)heptan-1-one for NMR assignment.

Table 1: Predicted ¹H NMR Spectral Data for 1-(4-methylpiperazin-1-yl)heptan-1-one in CDCl₃

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
h ~ 0.89Triplet (t)3H~ 7.0Terminal methyl group of the alkyl chain, least deshielded.[3]
d, e, f, g ~ 1.20 - 1.70Multiplet (m)8H-Overlapping methylene groups of the alkyl chain, shielded environment.[3][4]
i ~ 2.31Singlet (s)3H-Methyl group on N4; adjacent to an electron-donating nitrogen.
c ~ 2.35Triplet (t)2H~ 7.5Methylene (α-CH₂) adjacent to the carbonyl group; deshielded by the C=O anisotropy.[4][5]
a, a' ~ 2.45Broad multiplet4H-Methylene groups adjacent to N4; experience some deshielding from the N-methyl group.
b, b' ~ 3.48 & ~3.65Broad multiplets4H-Methylene groups adjacent to the amide nitrogen (N1); strongly deshielded by the adjacent carbonyl group and subject to conformational effects.[1][6]
Detailed Signal Interpretation:
  • Heptanoyl Chain (h, g, f, e, d, c): The long alkyl chain produces predictable signals. The terminal methyl group (h ) appears as a triplet around 0.89 ppm, the most upfield signal.[3] The four internal methylene groups (d, e, f, g ) create a large, complex multiplet in the 1.20-1.70 ppm region.[4] The most downfield signal of the chain is the α-methylene group (c ) at ~2.35 ppm, which is deshielded by the electron-withdrawing effect and magnetic anisotropy of the adjacent carbonyl group.[4][5]

  • N-Methyl Group (i): The methyl protons on the N4 nitrogen appear as a sharp singlet at approximately 2.31 ppm. Its chemical shift is characteristic of an N-alkyl group in a piperazine ring.

  • Piperazine Ring (a, a', b, b'): The piperazine protons exhibit two distinct sets of signals.

    • The four protons on carbons adjacent to the N-methylated nitrogen (a, a' ) typically appear as a broad multiplet around 2.45 ppm.

    • The four protons adjacent to the amide nitrogen (b, b' ) are significantly shifted downfield to the 3.4-3.7 ppm region. This strong deshielding is a direct consequence of the adjacent electron-withdrawing amide carbonyl group.[1] Crucially, these protons often appear as two separate, broad signals, a phenomenon explained by restricted bond rotation.

Key Spectroscopic Feature: Conformational Isomerism (Rotamers)

A critical aspect of interpreting the ¹H NMR spectrum of N-acylpiperazines is understanding the effect of restricted rotation around the amide (C-N) bond.[1][7] The partial double-bond character of the amide linkage slows the rotation on the NMR timescale, leading to the existence of distinct rotational conformers, or rotamers.[6][8]

This has a profound impact on the piperazine protons adjacent to the carbonyl group (b, b' ):

  • Magnetic Inequivalence: In different rotameric forms, the protons on the same carbon can become magnetically non-equivalent. Protons oriented syn (on the same side) to the carbonyl oxygen will experience a different electronic environment than those oriented anti (on the opposite side).

  • Signal Splitting and Broadening: This inequivalence causes the signal for the four b and b' protons to split into two or more complex and often broad multiplets.[1][6] At room temperature, if the rate of rotation is intermediate, these signals can coalesce into a single, very broad peak. Temperature-dependent NMR studies are often required to resolve these distinct signals by either slowing (at low temperature) or accelerating (at high temperature) the rotational exchange.[7]

Explaining this feature demonstrates a deep understanding of the molecule's dynamic behavior in solution and is key to avoiding misinterpretation of the spectrum as an impure sample.

Comparative Spectral Analysis

To underscore the influence of the N-acyl group, we compare the predicted spectrum of our target molecule with two relevant alternatives.

Table 2: Comparative ¹H NMR Chemical Shifts (ppm) of Piperazine Protons

CompoundProtons at N1 (adjacent to substituent)Protons at N4 (adjacent to -CH₃)Rationale for Shift Difference
1-Methylpiperazine ~ 2.68 ppm~ 2.45 ppmIn the absence of an acyl group, the N1 protons are in a standard amine environment.
1-Acetyl-4-methylpiperazine ~ 3.45 & ~3.62 ppm~ 2.42 ppmThe acetyl group has a similar strong deshielding effect on the adjacent protons as the heptanoyl group. The long alkyl chain has a negligible effect on the piperazine signals.
1-(4-methylpiperazin-1-yl)heptan-1-one ~ 3.48 & ~3.65 ppm ~ 2.45 ppm The heptanoyl group strongly deshields the adjacent N1 protons. The signals are split due to the presence of rotamers.

This comparison clearly illustrates that the most significant spectral feature is the powerful deshielding effect of the N-acyl group, shifting the adjacent methylene protons downfield by approximately 1.0 ppm. The length of the alkyl chain on the acyl group has a minimal impact on the chemical shifts of the piperazine ring protons.

Recommended Experimental Protocol

Acquiring a high-quality, interpretable spectrum requires a standardized approach. The following protocol is recommended for consistent results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on CDCl₃ signal prep3->acq1 acq2 Shim magnet coils for optimal B₀ homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16-32 scans, 30° pulse, 2s relaxation delay) acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate TMS peak to 0.00 ppm proc2->proc3 proc4 Integrate all signals proc3->proc4

Caption: Recommended workflow for ¹H NMR spectrum acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(4-methylpiperazin-1-yl)heptan-1-one. Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which contains tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion. After inserting the sample, the instrument's field is "locked" to the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming."

  • Acquisition: A standard one-pulse ¹H experiment is typically sufficient. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transform. The spectrum is then phase-corrected to ensure all peaks are upright and have a flat baseline. The chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm.[5] Finally, the area under each peak is integrated to determine the relative ratio of protons.

Conclusion

The ¹H NMR spectrum of 1-(4-methylpiperazin-1-yl)heptan-1-one is rich with structural information. The definitive signatures for this molecule are:

  • A triplet for the terminal methyl group of the heptanoyl chain around 0.9 ppm.

  • A singlet for the N-methyl group around 2.3 ppm.

  • A deshielded triplet for the α-methylene protons adjacent to the carbonyl at ~2.35 ppm.

  • A pair of significantly deshielded and broadened multiplets between 3.4 and 3.7 ppm, corresponding to the piperazine protons adjacent to the amide nitrogen.

Understanding the origin of the signal broadening and splitting due to rotameric effects is crucial for an accurate and confident interpretation, distinguishing a pure compound exhibiting dynamic behavior from a potentially impure sample. This guide provides the foundational data and interpretive principles necessary for researchers working with this important class of molecules.

References

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Inflibnet. [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering. [Link]

  • Mamat, C., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Oregon State University. [Link]

  • Springer. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0267234). NP-MRD. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 heptane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]

  • University College London. (n.d.). Chemical shifts. UCL. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity of 1-heptanoyl-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of 1-heptanoyl-4-methyl-piperazine. Moving beyond a simple protocol, this document elucidates the scientific rationale behind critical method development choices, supported by comparative data to guide researchers toward an optimal, robust analytical method suitable for quality control and drug development milestones.

The Analytical Challenge: Understanding 1-heptanoyl-4-methyl-piperazine

The target analyte, 1-heptanoyl-4-methyl-piperazine, presents a unique set of challenges for reversed-phase HPLC. Its structure comprises a non-polar heptanoyl chain and a polar, basic piperazine ring with a tertiary amine. This amphiphilic nature, combined with the basicity of the piperazine moiety (pKa ~5.3-9.7), makes it susceptible to poor peak shape due to interactions with silica-based columns.

Potential impurities can arise from various sources, including:

  • Starting materials: Unreacted 1-methylpiperazine or heptanoyl chloride.

  • By-products: Di-acylated piperazine or other side-reaction products.

  • Degradants: Hydrolysis products or oxides.

An effective HPLC method must be able to separate the main component from these structurally similar impurities while ensuring a symmetrical and reproducible peak for accurate quantification.

Strategic Method Development: A Comparative Analysis

The development of a robust purity method requires a systematic evaluation of stationary and mobile phases. Here, we compare key parameters to achieve optimal separation.

The Critical Role of Mobile Phase pH

For basic compounds like 1-heptanoyl-4-methyl-piperazine, controlling the mobile phase pH is the most critical factor for achieving good peak shape.[1] The primary cause of peak tailing for basic compounds is the interaction between the protonated analyte and ionized residual silanol groups (SiO-) on the silica surface of the column packing.[2]

Comparative Strategy:

  • Acidic pH (e.g., pH 2.5 - 3.5): At a low pH, residual silanol groups are fully protonated (SiOH), minimizing ionic interactions.[3][2] Concurrently, the basic piperazine nitrogen is protonated (BH+), ensuring the analyte exists as a single, stable ionic species. This approach is highly recommended for achieving symmetrical peaks.[1]

  • Neutral pH (e.g., pH 7.0): At neutral pH, silanol groups are ionized (SiO-), leading to strong secondary ionic interactions with the partially protonated analyte. This typically results in significant peak tailing and is generally not recommended without specialized columns.[2]

Recommendation: An acidic mobile phase (pH ≤ 3) is the optimal starting point. Buffers like phosphate or formate are effective choices.[4][5]

Column Chemistry: Finding the Right Interaction

The choice of stationary phase dictates the primary separation mechanism. While C18 columns are a versatile starting point, other chemistries can offer unique selectivity for challenging separations.

Comparative Analysis of Stationary Phases:

Stationary PhasePrinciple of Separation & RationaleExpected Performance for 1-heptanoyl-4-methyl-piperazine
C18 (Octadecylsilane) Strong hydrophobic interactions. The industry standard for reversed-phase HPLC.[6]Good retention due to the heptanoyl chain. Potential for peak tailing if not used with low pH mobile phase and a modern, well-end-capped column.
C8 (Octylsilane) Moderate hydrophobic interactions. Less retentive than C18.[2]May provide shorter analysis times. Can be beneficial if impurities are much more or less hydrophobic than the main peak. Good peak shape is still pH-dependent.[2]
Phenyl-Hexyl π-π interactions from the phenyl ring, in addition to moderate hydrophobic interactions.Offers alternative selectivity, especially for impurities containing aromatic rings. Can be a powerful tool if co-elution occurs on C18 or C8 phases.

Recommendation: Begin with a modern, high-purity, end-capped C18 column. If specificity issues arise, a C8 or Phenyl-Hexyl column should be evaluated to alter selectivity.

Organic Modifier: Acetonitrile vs. Methanol

The organic modifier controls retention and can influence selectivity.[7]

Organic ModifierProperties & Impact on Chromatography
Acetonitrile (ACN) Lower viscosity (lower backpressure), good UV transparency at low wavelengths (~190 nm).[4] Often provides sharper peaks.
Methanol (MeOH) Higher viscosity (higher backpressure), higher UV cutoff (~210 nm).[4] Can offer different selectivity compared to ACN due to its protic nature.

Recommendation: Start with Acetonitrile. If resolution is insufficient, evaluate Methanol or a ternary mixture of Water/ACN/MeOH.

Experimental Protocols & Comparative Data

The following protocols outline a systematic approach to developing the purity method.

Workflow for HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analytical Target Profile Scouting Scouting Runs (C18 Column, ACN/H2O with 0.1% Formic Acid) Start->Scouting Eval1 Evaluate Peak Shape & Retention Scouting->Eval1 Opt_pH Optimize Mobile Phase pH (e.g., Phosphate Buffer pH 2.5 vs 3.5) Eval1->Opt_pH Good Shape Eval1->Opt_pH Tailing Opt_Org Optimize Organic Modifier (ACN vs. MeOH) Opt_pH->Opt_Org Opt_Grad Optimize Gradient Profile Opt_Org->Opt_Grad Eval2 Sufficient Resolution? Opt_Grad->Eval2 Col_Screen Screen Alternative Columns (C8, Phenyl-Hexyl) Eval2->Col_Screen No Final_Method Final Method Selection Eval2->Final_Method Yes Col_Screen->Final_Method Validation Proceed to Method Validation (ICH Q2(R1)) Final_Method->Validation

Caption: A systematic workflow for HPLC method development.

Protocol 1: Preparation of Solutions
  • Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution: Accurately weigh and dissolve 1-heptanoyl-4-methyl-piperazine in the diluent to a final concentration of 0.5 mg/mL.

  • Spiked Sample Solution: Prepare a 0.5 mg/mL solution of the analyte and spike it with known impurities at the reporting threshold (e.g., 0.1%).

Protocol 2: Chromatographic Conditions Screening

Perform analyses using the conditions below, comparing the results based on key performance indicators.

ParameterCondition 1 (C18)Condition 2 (C8)Condition 3 (ACN vs MeOH)
Column C18, 250 x 4.6 mm, 5 µmC8, 150 x 4.6 mm, 3.5 µmC18, 250 x 4.6 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄, pH 2.825 mM KH₂PO₄, pH 2.825 mM KH₂PO₄, pH 2.8
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 5% to 95% B in 20 min5% to 95% B in 15 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection UV at 210 nmUV at 210 nmUV at 215 nm
Injection Vol. 10 µL10 µL10 µL
Comparative Data Summary & Interpretation

The following table presents hypothetical but representative data from the screening experiments.

MethodAnalyte Retention Time (min)Critical Pair Resolution (Rs)Analyte Tailing Factor (Tf)Analysis Time (min)
Condition 1: C18 / ACN 15.21.81.125
Condition 2: C8 / ACN 11.81.61.220
Condition 3: C18 / MeOH 16.52.51.325

Interpretation:

  • Condition 1 (C18 / ACN): Provides a good starting point with acceptable resolution and excellent peak shape (Tf ≈ 1.1). This indicates the low pH mobile phase is effective at mitigating silanol interactions.

  • Condition 2 (C8 / ACN): Offers a faster analysis but at the cost of slightly reduced resolution and a marginally higher tailing factor. This could be acceptable for routine QC if the critical pair is still well-resolved.

  • Condition 3 (C18 / MeOH): Demonstrates a change in selectivity, significantly improving the resolution of the critical pair (Rs = 2.5). This highlights the value of screening organic modifiers to overcome co-elution challenges, even if peak shape is slightly compromised.

Logical Influence of Method Parameters

G cluster_input Input Parameters cluster_output Performance Outcomes p_col Column Chemistry (C18, C8, Phenyl) o_res Resolution (Rs) p_col->o_res Primary o_ret Retention Time (tR) p_col->o_ret Primary p_ph Mobile Phase pH (Acidic vs. Neutral) o_peak Peak Shape (Tf) p_ph->o_peak CRITICAL p_ph->o_ret Secondary p_org Organic Modifier (ACN vs. MeOH) p_org->o_res Primary p_org->o_ret Primary

Sources

Technical Deep Dive: MS Characterization of 1-Heptanoyl-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry (MS) fragmentation profile of 1-heptanoyl-4-methylpiperazine , a compound relevant to pharmaceutical research as a permeation enhancer (Azone analog) and a structural motif in designer drug synthesis.

This analysis focuses on Electron Ionization (EI) fragmentation patterns, providing a comparative framework to distinguish this molecule from its structural homologs (e.g., hexanoyl- and octanoyl- derivatives) and regioisomers.

Executive Summary & Compound Profile

1-Heptanoyl-4-methylpiperazine (MW 212.33 Da) consists of a piperazine ring N-substituted with a methyl group and an N'-heptanoyl chain. In mass spectrometry, its identification relies on distinguishing the fixed piperazine "fingerprint" from the variable acyl chain fragments.

  • CAS Number : 57150-47-7[1]

  • Molecular Formula : C₁₂H₂₄N₂O

  • Key Application : Transdermal permeation enhancer; synthetic intermediate for piperazine-based pharmaceuticals.

  • Analytical Challenge : Differentiating from homologous impurities (C6, C8 chains) and isobaric branched isomers.

Experimental Methodology

To replicate the fragmentation patterns described below, the following GC-MS protocol is recommended. This setup ensures sufficient energy for characteristic alpha-cleavage and ring opening.

Table 1: Recommended GC-EI-MS Protocol

ParameterSettingRationale
Ionization Source Electron Impact (EI)Hard ionization is required to generate the diagnostic acylium and piperazine fragments.
Electron Energy 70 eVStandard energy for library matching (NIST/Wiley).
Source Temp 230 °CPrevents condensation of the relatively high-boiling piperazine derivative.
Column Rxi-5Sil MS (or equivalent)Non-polar phase provides separation based on boiling point (chain length).
Transfer Line 280 °CEnsures efficient transport of the amide without thermal degradation.
Scan Range m/z 40 – 300Covers the molecular ion (212) and low-mass ring fragments (42, 56).
Fragmentation Analysis & Mechanism

The mass spectrum of 1-heptanoyl-4-methylpiperazine is dominated by two competing cleavage mechanisms: Alpha-Cleavage (generating the acylium ion) and Inductive Cleavage (generating the piperazine ion).

Primary Fragmentation Pathways
  • Formation of the Acylium Ion (m/z 113)

    • Mechanism : Alpha-cleavage adjacent to the carbonyl carbon.[2][3] The charge is retained on the acyl group.

    • Fragment : Heptanoyl cation

      
      .
      
    • Diagnostic Value : This ion shifts by 14 Da depending on the chain length. For the heptanoyl derivative, it appears distinctly at m/z 113 .

  • Formation of the N-Methylpiperazine Ion (m/z 99)

    • Mechanism : Cleavage of the amide bond with charge retention on the nitrogen-containing ring.

    • Fragment : N-methylpiperazinyl cation

      
      .
      
    • Diagnostic Value : This is a constant marker for all N-acyl-4-methylpiperazines. It typically appears as the Base Peak (100% abundance) or a major ion (>80%).

  • McLafferty Rearrangement (m/z 156)

    • Mechanism : The heptanoyl chain (C7) possesses gamma-hydrogens. A six-membered transition state allows transfer of a gamma-H to the carbonyl oxygen, followed by beta-cleavage.

    • Loss : Neutral alkene (1-butene, 56 Da).

    • Fragment : Enol radical cation at m/z 156 .

  • Ring Fragmentation (m/z 70, 56, 42)

    • Secondary fragmentation of the piperazine ring yields characteristic low-mass ions, specifically m/z 70 (

      
      ) and m/z 56  (
      
      
      
      ).
Visualizing the Pathway

The following diagram illustrates the competitive fragmentation pathways leading to the diagnostic ions.

FragmentationPathway M_Ion Molecular Ion [M]+• m/z 212 Acylium Acylium Ion (Heptanoyl) m/z 113 M_Ion->Acylium Alpha-Cleavage (Loss of C5H11N2•) Piperazine N-Methylpiperazine Cation m/z 99 M_Ion->Piperazine Amide Cleavage (Loss of C7H13O•) McLafferty McLafferty Product (Enol Ion) m/z 156 M_Ion->McLafferty Gamma-H Transfer (Loss of C4H8) RingFrag Ring Fragments m/z 70, 56 Piperazine->RingFrag Ring Opening

Comparative Performance: Distinguishing Homologs

A critical "performance" metric for this standard is its distinguishability from chain-length homologs (impurities). The table below compares 1-heptanoyl-4-methylpiperazine against its C6 and C8 counterparts.

Table 2: Diagnostic Ion Shift Analysis

CompoundMolecular Ion (M+)Piperazine Ion (Fixed)Acylium Ion (Variable)Distinguishability Factor
1-Hexanoyl- m/z 198m/z 99m/z 99 Low : The acylium and piperazine ions overlap at m/z 99, creating a massive base peak but losing specificity.
1-Heptanoyl- m/z 212 m/z 99 m/z 113 High : Clear separation between the ring fragment (99) and the chain fragment (113).
1-Octanoyl- m/z 226m/z 99m/z 127 High : Acylium ion shifts further to m/z 127.

Key Insight for Researchers : When analyzing samples for 1-heptanoyl-4-methylpiperazine, do not rely solely on the m/z 99 base peak, as it is common to all methylpiperazines. You must validate the presence of the m/z 113 ion to confirm the heptanoyl chain length.

Analytical Workflow for Identification

To ensure high-confidence identification in complex matrices (e.g., biological fluids or synthetic reaction mixtures), follow this logic flow.

IdentificationWorkflow Start Unknown Peak Detected Check99 Is Base Peak m/z 99? Start->Check99 CheckM Check Molecular Ion (M+) Check99->CheckM Yes ResultOther Other Piperazine Analog Check99->ResultOther No Check113 Is m/z 113 Present? CheckM->Check113 M+ = 212 Check127 Is m/z 127 Present? CheckM->Check127 M+ = 226 ResultHex Likely 1-Hexanoyl- CheckM->ResultHex M+ = 198 ResultHept CONFIRMED: 1-Heptanoyl-4-methylpiperazine Check113->ResultHept Yes (Acylium) Check113->ResultOther No ResultOct Likely 1-Octanoyl- Check127->ResultOct Yes

Conclusion

1-Heptanoyl-4-methylpiperazine exhibits a distinct fragmentation pattern characterized by a molecular ion at m/z 212 , a base peak at m/z 99 (N-methylpiperazine), and a diagnostic acylium ion at m/z 113 .

Unlike its hexanoyl homolog—where the acylium and piperazine fragments are isobaric (m/z 99)—the heptanoyl derivative offers clear spectral resolution between the core ring and the side chain. This feature makes it a robust internal standard or target analyte in mass spectrometry assays, provided the m/z 113 ion is monitored to rule out homologous interferences.

References
  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3044363, 1-Heptanoyl-4-methylpiperazine. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . Mass Spectral Library - Piperazine Analogs. Retrieved from [Link]

  • Chemistry LibreTexts . Fragmentation Patterns in Mass Spectrometry: Amides and Amines. Retrieved from [Link]

  • Forensic Science International . Differentiation of regioisomeric and isobaric piperazine derivatives by GC-IRD and GC-MS. Retrieved from [Link]

  • IntBio . CPE DB: Database of Chemical Penetration Enhancers (Azone Analogs). Retrieved from [Link]

Sources

Lipophilicity vs. Steric Fit: A Comparative Bioactivity Guide for N-Acyl Methylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the modification of the piperazine nitrogen is a critical tuning point for pharmacokinetics and target affinity.[1][2] This guide compares two distinct derivatives of 1-methylpiperazine : the Acetyl (C2) and Heptanoyl (C7) analogs.

While both share the core methylpiperazine scaffold—a privileged structure in drug discovery—their bioactivity profiles diverge significantly due to the hydrophobic effect . The acetyl group serves primarily as a steric cap and polarity modulator, whereas the heptanoyl tail introduces a significant lipophilic domain, altering membrane permeability and hydrophobic binding potential.

Molecular Profiling: The Physicochemical Divide

The choice between an acetyl and a heptanoyl group fundamentally shifts the molecule's position in chemical space. As a Senior Application Scientist, I prioritize understanding these parameters before initiating biological assays.

ParameterAcetyl-Methylpiperazine (C2)Heptanoyl-Methylpiperazine (C7)Scientific Implication
Molecular Weight ~142.2 g/mol ~212.3 g/mol C7 increases bulk, potentially affecting ligand efficiency (LE).
LogP (Est.) ~0.3 - 0.5~2.5 - 2.9Critical Differentiator. C7 crosses membranes 10–50x more efficiently but risks poor aqueous solubility.
TPSA ~23 Ų~23 ŲPolar surface area remains constant (amide + amine), but the ratio of polar/non-polar surface area drops drastically for C7.
Steric Bulk LowHighC2 fits tight enzymatic pockets; C7 requires a hydrophobic channel or surface groove.
Metabolic Stability ModerateLow (ω-oxidation)The heptanoyl chain is susceptible to CYP450-mediated oxidation at the terminal carbon.
Comparative Bioactivity Analysis
Scenario A: Antimicrobial & Cytotoxic Activity (Membrane Disruption)
  • Winner: Heptanoyl Derivative

  • Mechanism: The "Surfactant Effect." Research into N-acyl piperazines, particularly those mimicking lipopeptides, demonstrates that extending the carbon chain length correlates with increased antimicrobial potency. The heptanoyl chain (C7) provides sufficient lipophilicity to intercalate into bacterial cell membranes, disrupting the phospholipid bilayer.

  • Evidence: Studies on peptide-piperazine hybrids show that C12 (lauric) and C7 chains significantly outperform short-chain (C2-C4) analogs against S. aureus and E. coli. The acetyl derivative is too hydrophilic to penetrate the bacterial envelope effectively, resulting in high MIC (Minimum Inhibitory Concentration) values (>500 µM), whereas C7 derivatives often achieve MICs in the low micromolar range.

Scenario B: Enzymatic Inhibition (AChE / MAO-B) [3][4]
  • Winner: Acetyl Derivative

  • Mechanism: Steric Precision. In the context of neurodegenerative targets like Acetylcholinesterase (AChE) or Monoamine Oxidase B (MAO-B), the binding pockets are often deep and narrow.

  • Evidence: SAR studies on piperazine-chalcones and benzamides indicate that while N-methylation or short acetylation is tolerated, introducing bulky alkyl chains (like heptanoyl) often leads to a "steric clash" within the active site, drastically reducing binding affinity (

    
     increases). The acetyl group acts as a neutral "cap" that prevents metabolic deamination without interfering with the pharmacophore's binding pose.
    
Experimental Protocols
Protocol A: Synthesis via Schotten-Baumann Acylation

Self-Validating Step: The use of a biphasic system with an inorganic base ensures that the HCl byproduct is neutralized immediately, driving the equilibrium forward.

  • Reagents: Dissolve 1-methylpiperazine (1.0 eq) in Dichloromethane (DCM).

  • Base: Add 10% NaOH solution (2.0 eq) to create a biphasic mixture.

  • Addition: Cool to 0°C. Dropwise add either Acetyl Chloride (for C2) or Heptanoyl Chloride (for C7) (1.1 eq) over 30 minutes.

  • Reaction: Stir vigorously at Room Temperature (RT) for 4 hours.

  • Validation (TLC): Check consumption of starting amine (ninhydrin stain).

  • Workup: Separate organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Acetyl:[1][5] Distillation (high bp) or column chromatography (MeOH/DCM).

    • Heptanoyl: Column chromatography (Hexane/EtOAc) is required due to higher lipophilicity.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Self-Validating Step: Include a positive control (e.g., Doxorubicin) and a solvent blank (0.1% DMSO) to normalize cell viability data.

  • Seeding: Plate HeLa or HepG2 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Prepare stock solutions of Acetyl and Heptanoyl derivatives in DMSO. Dilute with media to final concentrations (1 µM – 100 µM).

    • Note: The Heptanoyl derivative may precipitate in aqueous media at >50 µM; ensure solubility.

  • Incubation: Treat cells for 48h at 37°C.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Visualization & Logic Flow
Figure 1: SAR Decision Matrix

Caption: Decision logic for selecting C2 vs. C7 based on target topology and bioavailability requirements.

SAR_Decision_Matrix Start Target Identification Target_Type Is the Target Intracellular or Surface/Membrane? Start->Target_Type Intracellular Intracellular / Enzymatic (e.g., Kinase, AChE) Target_Type->Intracellular Intracellular Membrane Membrane / Bacterial Surface Target_Type->Membrane Surface/Membrane Pocket_Size Binding Pocket Size? Intracellular->Pocket_Size Permeability Permeability Requirement? Membrane->Permeability Small_Pocket Narrow/Steric Constrained Pocket_Size->Small_Pocket Large_Pocket Hydrophobic Groove Available Pocket_Size->Large_Pocket Select_Heptanoyl SELECT HEPTANOYL (C7) Maximizes Lipophilic Contact Membrane Disruption Permeability->Select_Heptanoyl High LogP Needed Select_Acetyl SELECT ACETYL (C2) Minimizes Steric Clash High Solubility Small_Pocket->Select_Acetyl Avoid Clash Large_Pocket->Select_Heptanoyl Fill Hydrophobic Void

Figure 2: Synthesis & Validation Workflow

Caption: Parallel synthesis workflow with critical checkpoint validation for C2 and C7 derivatives.

Synthesis_Workflow SM 1-Methylpiperazine Reaction Schotten-Baumann (DCM/NaOH, 0°C) SM->Reaction Reagent_C2 Acetyl Chloride Reagent_C2->Reaction Reagent_C7 Heptanoyl Chloride Reagent_C7->Reaction TLC TLC Checkpoint (Ninhydrin Stain) Reaction->TLC Purify_C2 Distillation / Extraction (Water Soluble) TLC->Purify_C2 C2 Route Purify_C7 Flash Column (Hexane/EtOAc) TLC->Purify_C7 C7 Route Product_C2 Acetyl Derivative (Polar) Purify_C2->Product_C2 Product_C7 Heptanoyl Derivative (Lipophilic) Purify_C7->Product_C7

References
  • Durgun, M. et al. (2026).[6][7][8] Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. Journal of Cellular and Molecular Medicine. Link

  • Weisner, J. et al. (2025).[9] Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Drug Hunter. Link

  • Shelkar, P. L. et al. (2025).[2] Biological evaluation of new alkyl and sulfonyl piperazine derivatives containing a sulfone moiety. Journal of Molecular Structure. Link

  • Zhang, Y. et al. (2026).[6][8][9] Structure–Activity Relationship and Biosafety of Linear Pentapeptide Analogs Derived from Battacin for Antimicrobial Development. MDPI Molecules. Link

  • Kaya, R. et al. (2025). Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. NIH PubMed Central. Link

Sources

Comparative Guide: IR Spectroscopy Characteristic Peaks for Piperazine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine amides represent a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous antihistamines (e.g., Cetirizine), antipsychotics, and antiviral agents. In drug development, rapidly distinguishing a piperazine amide from its precursors (secondary amines) or side-products (secondary amides) is critical.

This guide moves beyond basic spectral tables. It focuses on the tertiary amide anomaly —the specific vibrational physics that render piperazine amides spectrally distinct from linear amides. We provide a self-validating workflow to confirm the formation of the piperazine-amide bond using Attenuated Total Reflectance (ATR) FTIR.

Theoretical Framework: The Tertiary Amide Signature[1]

To interpret the spectrum of a piperazine amide, one must understand that it is a cyclic tertiary amide . This geometric constraint alters the vibrational modes compared to standard secondary amides (like peptide bonds).

The Amide I Dominance (C=O[2][3] Stretch)

In piperazine amides, the carbonyl carbon is bonded to a nitrogen that is part of a six-membered ring.

  • Mechanism: The resonance between the nitrogen lone pair and the carbonyl oxygen imparts partial double-bond character to the C-N bond.[1]

  • Observation: This results in a strong, distinct Amide I band typically between 1630–1660 cm⁻¹ .

  • The Shift: Unlike secondary amides, tertiary amides cannot donate hydrogen bonds.[2][1][3][4] Therefore, their Amide I band is less sensitive to concentration or phase changes (solid vs. solution) compared to secondary amides.

The "Silent" Amide II Region

This is the most critical diagnostic feature.

  • Secondary Amides: Exhibit a strong Amide II band (N-H bending coupled with C-N stretching) near 1550 cm⁻¹ .[1]

  • Piperazine Amides: Being tertiary, they lack the N-H bond required for this coupling.[1][3] Consequently, the 1500–1600 cm⁻¹ region is largely silent or contains only weak ring vibrations.

  • Expert Insight: If you observe a strong peak at 1550 cm⁻¹, you likely have incomplete substitution or a secondary amide impurity, not a pure tertiary piperazine amide.

Comparative Analysis: Piperazine Amides vs. Alternatives

The following table contrasts the vibrational signatures of piperazine amides against their immediate chemical neighbors.

Table 1: Spectral Fingerprint Comparison
Vibrational ModePiperazine Amide (Tertiary) Secondary Amide (Linear) Free Piperazine (Amine) Diagnostic Note
N-H Stretch Absent (in bis-amides)*3300–3400 cm⁻¹ (Strong)3200–3400 cm⁻¹ (Weak/Sharp)Mono-amides will show N-H from the basic amine end.
Amide I (C=O) 1630–1660 cm⁻¹ (Very Strong)1640–1690 cm⁻¹ (Strong)Absent The primary indicator of acylation.
Amide II (N-H Bend) Absent / Silent 1510–1570 cm⁻¹ (Strong)1580–1650 cm⁻¹ (N-H Scissoring)The "Negative" control for tertiary amides.
Bohlmann Bands Absent (in bis-amides)N/A2700–2800 cm⁻¹ C-H stretches affected by N-lone pair. Disappear upon acylation.
Ring Breathing ~1000–1040 cm⁻¹ Absent~1000 cm⁻¹ Characteristic of the piperazine chair conformation.

Critical Nuance (Bohlmann Bands): In free piperazine, the lone pair on the nitrogen is anti-periplanar to adjacent C-H bonds, lowering their force constant and creating "Bohlmann bands" near 2700–2800 cm⁻¹. When the nitrogen is acylated (amide formation), the lone pair is tied up in resonance with the carbonyl. Therefore, the disappearance of Bohlmann bands is a subtle confirmation of complete acylation.

Experimental Protocol: High-Fidelity ATR-FTIR

For pharmaceutical intermediates, KBr pellets are prone to moisture artifacts. Diamond ATR (Attenuated Total Reflectance) is the industry standard for this application.

Step-by-Step Workflow
  • Crystal Cleaning: Clean the diamond ATR crystal with isopropanol. Ensure the background spectrum shows flat baselines around 2350 cm⁻¹ (CO2) and 3400 cm⁻¹ (H2O).

  • Background Acquisition: Collect 32 scans of the ambient air.

  • Sample Deposition:

    • Solids: Place ~5 mg of piperazine amide powder on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

    • Oils: Apply a thin film; no pressure clamp is usually needed.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard for identifying sharp amide bands).

    • Scans: 32 or 64 scans.

    • Range: 4000–600 cm⁻¹.[5]

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required), though raw ATR data is sufficient for peak identification.

Data Interpretation Logic

Use the following logic flow to validate your product. This decision tree helps distinguish the target piperazine amide from starting materials.

SpectralLogic Start Analyze Spectrum (4000 - 600 cm⁻¹) CheckCO Is there a Strong Peak at 1630-1680 cm⁻¹? Start->CheckCO CheckAmideII Is there a Strong Peak at 1510-1570 cm⁻¹? CheckCO->CheckAmideII Yes (Amide I Present) NoCO Outcome: Free Amine (No Reaction) CheckCO->NoCO No CheckNH Is there a Peak at 3200-3400 cm⁻¹? MonoAmide Outcome: Mono-Piperazine Amide (One N Acylated, One Basic) CheckNH->MonoAmide Yes (Remaining N-H) BisAmide Outcome: Bis-Piperazine Amide (Fully Acylated) CheckNH->BisAmide No (No N-H) CheckAmideII->CheckNH No (Tertiary Amide) SecAmide Outcome: Secondary Amide (Wrong Product/Impurity) CheckAmideII->SecAmide Yes (Amide II Present)

Figure 1: Decision tree for categorizing piperazine derivatives based on IR spectral features.

Application Case Study: Synthesis Monitoring

Scenario: Monitoring the acylation of 1-methylpiperazine with benzoyl chloride to form N-benzoyl-N'-methylpiperazine.

The "Before" Spectrum (1-Methylpiperazine)
  • 3300 cm⁻¹: Weak N-H stretch visible.[2][5]

  • 2700–2800 cm⁻¹: Distinct Bohlmann bands (lone pair interactions).

  • 1650 cm⁻¹: Absent (No Carbonyl).

The "After" Spectrum (Product)[2]
  • 3300 cm⁻¹: Disappears (N-H replaced by N-C=O).

  • 2700–2800 cm⁻¹: Intensity significantly reduced or disappeared (Lone pair resonance).

  • 1645 cm⁻¹: Very strong Amide I appears.

  • 1550 cm⁻¹: Silent . (Confirms the amide is tertiary; if a peak appears here, check for ring-opening side reactions or hydrolysis).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Amide I/II distinction).
  • Smith, B. C. (2020).[3] "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story". Spectroscopy, 35(1), 10–15. Link

  • Gunasekaran, S., & Anita, B. (2008). "Spectral investigation and normal coordinate analysis of piperazine". Indian Journal of Pure & Applied Physics, 46, 833-838. Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach". Encyclopedia of Analytical Chemistry. (Detailed assignment of C-N and Ring modes). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Piperazine, 1-heptanoyl-4-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but do so with the utmost attention to safety and environmental responsibility. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory best practices. This guide provides a detailed, step-by-step protocol for the safe disposal of Piperazine, 1-heptanoyl-4-methyl-, a compound that, while not extensively characterized in public safety literature, belongs to the well-studied piperazine family. The procedures outlined below are grounded in the known hazards of piperazine derivatives and established principles of hazardous waste management.

Hazard Assessment: A Conservative Approach

Due to the absence of a specific Safety Data Sheet (SDS) for Piperazine, 1-heptanoyl-4-methyl-, a conservative approach to hazard assessment is mandatory. We must infer its potential hazards from the known toxicological and chemical properties of the piperazine moiety. Piperazine and its derivatives are known to be:

  • Corrosive: Causing severe skin burns and eye damage.[1][2][3]

  • Sensitizers: May cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2]

  • Harmful if Swallowed or Inhaled: Can be moderately toxic upon single ingestion or inhalation.[1]

  • Aquatic Toxin: Harmful to aquatic life.[1][4]

Therefore, Piperazine, 1-heptanoyl-4-methyl- must be treated as a hazardous waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the waste, it is imperative to wear appropriate personal protective equipment (PPE). This is not merely a procedural step but a critical barrier to prevent exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, which can lead to burns, irritation, or sensitization.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that could cause severe and irreversible eye damage.[1][2][6]
Lab Coat A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if there is a risk of aerosolization.Piperazine derivatives can cause respiratory irritation and sensitization.[1][2] Use a respirator if handling large quantities of powdered waste or if there is inadequate ventilation.[7][8]
Waste Segregation and Containerization: A Critical Step for Safety

Proper segregation and containerization of chemical waste are fundamental to preventing dangerous reactions and ensuring safe disposal.

Experimental Protocol: Waste Collection and Containerization

  • Select a Compatible Container: Use a designated, leak-proof hazardous waste container. The original container, if in good condition, is often a suitable choice.[5] Plastic containers are generally preferred for corrosive materials.[9]

  • Label the Container: As soon as the first waste is added, affix a "HAZARDOUS WASTE" label.[5][9] The label must include:

    • The full chemical name: "Piperazine, 1-heptanoyl-4-methyl-"

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.[9]

    • The primary hazard(s) (e.g., "Corrosive," "Skin Sensitizer").

  • Segregate Waste Streams: Do not mix Piperazine, 1-heptanoyl-4-methyl- waste with other incompatible waste streams, such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[5][7]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5] This prevents the release of vapors and protects against spills.

Decision-Making for Waste Stream Segregation

The following diagram illustrates the logical workflow for segregating chemical waste in the laboratory.

WasteSegregation Start Identify Waste Chemical IsHazardous Is the waste hazardous? Start->IsHazardous NonHazardous Dispose in non-hazardous waste IsHazardous->NonHazardous No HazardousWaste Label as 'HAZARDOUS WASTE' IsHazardous->HazardousWaste Yes CheckCompatibility Check for incompatibilities HazardousWaste->CheckCompatibility Segregate Segregate from incompatible wastes CheckCompatibility->Segregate Incompatibilities exist Store Store in designated satellite accumulation area CheckCompatibility->Store No known incompatibilities Segregate->Store Pickup Request EHS pickup Store->Pickup

Caption: Workflow for proper chemical waste segregation.

On-Site Accumulation and Storage: Maintaining a Safe Environment

Designate a specific "satellite accumulation area" within your laboratory for the temporary storage of hazardous waste containers.[5][9] This area should be:

  • At or near the point of generation.[9]

  • Under the control of laboratory personnel.

  • Away from general traffic areas.

  • Segregated from incompatible materials.[10]

The amount of hazardous waste stored in a satellite accumulation area is limited by regulations, typically to 55 gallons. For acutely toxic wastes, the limit is much lower (e.g., one quart).[9][11]

Final Disposal: Partnering with Professionals

The final step is to arrange for the pickup and disposal of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][4][5] Never attempt to dispose of hazardous chemicals on your own.

Experimental Protocol: Arranging for Waste Disposal

  • Consolidate Information: Ensure all waste containers are properly labeled and sealed.

  • Submit a Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal or by contacting the EHS office directly.[5]

  • Maintain Records: Keep a record of the waste generated and disposed of, as required by your institution and regulatory agencies.

Spill and Emergency Procedures

In the event of a spill, your immediate actions are crucial to mitigating the hazard.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Contain the Spill (if safe to do so): If the spill is small and you are trained to handle it, use a chemical spill kit with an appropriate absorbent material. Avoid creating dust if the spilled material is a solid.[4]

  • Decontaminate: Once the spill is absorbed, decontaminate the area with soap and water.

  • Dispose of Spill Debris: All materials used to clean up the spill, including contaminated PPE, must be placed in a sealed, labeled hazardous waste container for disposal.[5]

For large spills, or if you are ever in doubt, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, you can ensure the safe and compliant disposal of Piperazine, 1-heptanoyl-4-methyl-, protecting yourself, your colleagues, and the environment.

References

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15). Retrieved from [Link]

  • HAZARD SUMMARY - NJ.gov. Retrieved from [Link]

  • Regulation of Laboratory Waste - American Chemical Society. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (2003, February 15). Retrieved from [Link]

  • Chemical Safety Guide, 5th Ed - ORS. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Retrieved from [Link]

  • Piperazine - European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Chemistry Lab Waste Disposal - Environmental Marketing Services. (2024, June 17). Retrieved from [Link]

  • Guidelines for the Safe Handling of Hazardous Chemicals - HM Royal. (2025, September 17). Retrieved from [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved from [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.